3-Hydroxy-beta-lapachone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15297-98-0 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[h]chromene-5,6-dione |
InChI |
InChI=1S/C15H14O4/c1-15(2)11(16)7-10-13(18)12(17)8-5-3-4-6-9(8)14(10)19-15/h3-6,11,16H,7H2,1-2H3 |
InChI Key |
MFHPSBRWDZUZHF-UHFFFAOYSA-N |
SMILES |
CC1(C(CC2=C(O1)C3=CC=CC=C3C(=O)C2=O)O)C |
Canonical SMILES |
CC1(C(CC2=C(O1)C3=CC=CC=C3C(=O)C2=O)O)C |
Synonyms |
3-hydroxy-beta-lapachone 3-hydroxylapachone |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3 Hydroxy Beta Lapachone
Strategies for the Chemical Synthesis of Beta-Lapachone (B1683895) and its Analogues
Beta-lapachone (β-lapachone), a naturally occurring ortho-naphthoquinone, has garnered significant attention for its diverse biological activities. chemistryviews.orgnih.gov Its synthesis has been a subject of extensive research, leading to the development of various strategies, primarily revolving around the use of lapachol (B1674495) as a key precursor, alongside alternative routes aimed at improving efficiency and yield. chemistryviews.orggoogle.comsemanticscholar.org
Synthesis from Lapachol Precursors
The most traditional and widely employed method for synthesizing β-lapachone involves the acid-catalyzed cyclization of lapachol. google.comsemanticscholar.org Lapachol, itself a naturally occurring naphthoquinone extracted from the heartwood of trees from the Tabebuia genus, serves as a readily available starting material. semanticscholar.orginca.gov.br
The conversion of lapachol to β-lapachone is typically achieved by treatment with strong acids, such as sulfuric acid. google.comwipo.int This process facilitates an intramolecular cyclization to form the characteristic dihydropyran ring of the β-lapachone framework. Following the cyclization, purification is often accomplished through recrystallization from solvents like ethanol (B145695) to yield β-lapachone of high quality and in good yield. google.com
The synthesis of lapachol itself can be achieved through various methods. One approach involves the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) with 1-bromo-3-methyl-2-butene in the presence of a weak base like triethylamine (B128534) and sodium iodide in a solvent such as dimethyl sulfoxide (B87167) (DMSO). google.com Another method utilizes the in-situ preparation of the lithium salt of 2-hydroxy-1,4-naphthoquinone, which is then alkylated with 3,3-dimethylallyl bromide to produce lapachol. researchgate.net More recent advancements have focused on improving the yield of lapachol synthesis, with one reported method involving the reaction between lawsone (2-hydroxy-1,4-naphthoquinone) and 3-methylbut-2-en-1-ol catalyzed by a palladium complex. semanticscholar.org
Alternative Synthetic Routes for Beta-Lapachone Frameworks
In addition to the lapachol-based methods, alternative synthetic routes have been explored to construct the β-lapachone scaffold, often aiming for higher efficiency and milder reaction conditions. One notable strategy involves a cyclization/hydration/oxidation cascade reaction starting from 2-prenyl-1,4-naphthoquinone. chemistryviews.orgresearchgate.net This one-pot process offers an advantageous route to β-lapachone. researchgate.net
Another approach begins with commercially available 1,4-naphthoquinone (B94277), which can be converted to β-lapachone in a multi-step synthesis. chemistryviews.orgresearchgate.net This method provides an alternative for obtaining the target molecule without relying on the extraction of natural precursors. chemistryviews.org The synthesis of β-lapachone has also been accomplished from alpha-naphthol in an eight-step process. researchgate.net
These alternative routes highlight the ongoing efforts to develop more practical and scalable methods for the synthesis of β-lapachone and its analogues, driven by the continued interest in their pharmacological potential.
Targeted Synthesis of 3-Hydroxy-beta-Lapachone
The introduction of a hydroxyl group at the C3 position of the β-lapachone scaffold yields this compound, a key intermediate for the synthesis of a wide array of derivatives. nih.govscite.aiscielo.br The targeted synthesis of this compound is crucial for exploring the structure-activity relationships of C3-substituted analogues.
Specific Protocols for Hydroxylation at the C3 Position
A primary method for the synthesis of this compound involves the epoxidation of lapachol followed by an intramolecular ring-opening reaction. nih.gov This is commonly achieved by treating lapachol with meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding epoxide. researchgate.netnih.gov The subsequent cyclization of this epoxide, often facilitated by a Lewis acid such as boron trifluoride etherate, leads to the formation of this compound in good yield. researchgate.net
An alternative procedure for this transformation utilizes m-CPBA in dichloromethane (B109758) with sodium hydrogen phosphate (B84403) (Na₂HPO₄) as a base, which has been reported to furnish 3-hydroxyiso-β-lapachone in a 61% yield. researchgate.net
Design and Synthesis of 3-Substituted Beta-Lapachone Derivatives
The C3 position of the β-lapachone framework has been a focal point for chemical modification to generate novel derivatives with potentially enhanced or altered biological activities. The presence of the hydroxyl group in this compound provides a convenient handle for introducing a diverse range of substituents. nih.govgoogle.comnih.gov
Chemical Modifications at the C3 Position
A variety of chemical modifications at the C3 position of β-lapachone have been successfully implemented. These modifications often involve the initial conversion of this compound to a more reactive intermediate. For instance, the secondary alcohol can be acylated with various groups. nih.gov
One strategy involves the use of 3-hydroxy-nor-β-lapachone as a synthetic intermediate for coupling with different nucleophiles, including those containing carbohydrate and 2H-pyrazole moieties. scite.aiscielo.br This approach allows for the synthesis of a series of 3-substituted nor-β-lapachones. scite.aiscielo.br The reaction proceeds through the in-situ generation of a reactive 2H-naphtho[1,2-b]furanylium intermediate ion from 3-hydroxy-nor-β-lapachone under mild conditions, which then reacts with the nucleophile. scielo.br
Another set of modifications includes the introduction of thio-substituents at the C3 position of the furan (B31954) ring of nor-β-lapachone. mdpi.com These 3-arylthio- and 3-cyclohexylthio-lapachone derivatives can be further oxidized to the corresponding sulfonyl derivatives using hydrogen peroxide in the presence of a manganese(III) porphyrin complex as a catalyst. mdpi.com
Furthermore, 3-arylamino and 3-alkoxy-nor-beta-lapachone derivatives have been synthesized and have shown significant cytotoxic potential. nih.gov The synthesis of these compounds highlights the versatility of the β-lapachone scaffold for chemical derivatization.
The table below summarizes some of the synthesized 3-substituted β-lapachone and nor-β-lapachone derivatives and their reported synthetic strategies.
| Parent Compound | Substituent at C3 | Synthetic Strategy | Reference |
| nor-β-lapachone | Tryptamine | Reaction of 3-hydroxy-nor-β-lapachone with tryptamine | scielo.br |
| nor-β-lapachone | Aniline | Reaction of 3-hydroxy-nor-β-lapachone with aniline | scielo.br |
| nor-β-lapachone | Benzotriazol-1-ol | Reaction of 3-hydroxy-nor-β-lapachone with benzotriazol-1-ol | scielo.br |
| nor-β-lapachone | 5-trifluoromethyl-1H- google.comresearchgate.netCurrent time information in Bangalore, IN.-triazol-3-ylamine | Reaction of 3-hydroxy-nor-β-lapachone with the corresponding amine | scielo.br |
| nor-β-lapachone | Pyrazole (B372694) moieties | Coupling of 3-hydroxy-nor-β-lapachone with pyrazole nucleophiles | scite.aiscielo.br |
| nor-β-lapachone | Carbohydrate moieties | Coupling of 3-hydroxy-nor-β-lapachone with carbohydrate nucleophiles | scite.aiscielo.br |
| nor-β-lapachone | Arylthio groups | Reaction of nor-lapachol with bromine followed by quenching with thiols | mdpi.com |
| nor-β-lapachone | Cyclohexylthio group | Reaction of nor-lapachol with bromine followed by quenching with cyclohexylthiol | mdpi.com |
| nor-β-lapachone | Arylsulfonyl groups | Oxidation of 3-arylthio-nor-β-lapachone derivatives | mdpi.com |
| nor-β-lapachone | Cyclohexylsulfonyl group | Oxidation of 3-cyclohexylthio-nor-β-lapachone | mdpi.com |
| nor-β-lapachone | Arylamino groups | Reaction of 3-bromo-nor-β-lapachone with arylamines | nih.gov |
| nor-β-lapachone | Alkoxy groups | Synthesis from nor-β-lapachone precursors | nih.gov |
| β-lapachone | N-Boc β-alanine ester | Acylation of 3-hydroxy-β-lapachone | nih.gov |
Synthesis of Thio-nor-beta-Lapachone Derivatives
The synthesis of 3-thio-substituted nor-beta-lapachone derivatives has been achieved through a direct and efficient one-step reaction. researchgate.netmdpi.com This method involves the reaction of nor-lapachol with bromine, which generates a cyclic cationic o-quinone methide intermediate in situ. mdpi.com This reactive intermediate is then quenched with various thiol derivatives to yield the corresponding 3-thio-nor-beta-lapachone compounds. researchgate.netmdpi.com A range of aryl and cyclohexyl thiols have been successfully employed in this reaction. researchgate.netmdpi.com
The general synthetic scheme for these derivatives is as follows:
Starting Material: Nor-lapachol mdpi.com
Reagents: Bromine, Thiol derivatives (e.g., aryl thiols, cyclohexylthiol) researchgate.netmdpi.com
Key Intermediate: Cyclic cationic o-quinone methide mdpi.com
Product: 3-Thio-substituted nor-beta-lapachone derivatives researchgate.netscielo.br
This synthetic approach has proven effective for creating a library of thionaphthoquinone derivatives. scielo.br Further modifications, such as the oxidation of the sulfur atom to a sulfonyl group, have also been explored to investigate the impact on their biological properties. researchgate.netmdpi.com
Development of Pyrazole-Substituted Derivatives
A new synthetic route has been developed to create pyrazole-substituted derivatives of nor-beta-lapachone, avoiding issues related to the reactivity of bromine with heterocyclic rings. scielo.br This method utilizes 3-hydroxy-nor-beta-lapachone as a key intermediate. scielo.br
The synthetic strategy involves the following steps:
Conversion of nor-lapachol to 3-hydroxy-nor-beta-lapachone. scielo.br
Generation of a 2H-naphtho[1,2-b]furanylium intermediate ion from 3-hydroxy-nor-beta-lapachone under mild conditions. scielo.br
Reaction of the intermediate ion with various pyrazole-containing nucleophiles to yield the desired 3-substituted pyrazole-naphthoquinones. scielo.br
This approach allows for the successful coupling of different pyrazole moieties to the nor-beta-lapachone scaffold, leading to the synthesis of novel derivatives with potential cytotoxic activities. scielo.brresearchgate.net For instance, the use of 5-methyl-2-phenyl-2H-pyrazol-3-ylamine as a nucleophile has been reported. scielo.br
Incorporation of Selenium- and Sulfur-Containing Moieties
The introduction of selenium and sulfur atoms into the this compound structure has been a significant area of research, with the aim of creating derivatives with enhanced redox properties. sci-hub.semdpi.com These chalcogen atoms can act as a second redox center in addition to the inherent ortho-quinone moiety. sci-hub.se
Several synthetic strategies have been employed:
Direct Thiolation: As described for thio-nor-beta-lapachone derivatives, various thiols can be reacted with a brominated intermediate of nor-lapachol. researchgate.net
Click Chemistry for Seleno-derivatives: A versatile method involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link selenium-containing alkynes to an azide-modified β-lapachone scaffold. mdpi.com This has been used to synthesize β-lapachone-1,2,3-triazole-selenium derivatives. mdpi.com The yields of these reactions can be influenced by the electronic nature of substituents on the selenium alkyne. mdpi.com For example, an electron-rich selenium alkyne bearing a methoxy (B1213986) group afforded a higher yield compared to those with electron-withdrawing groups like chlorine or fluorine. mdpi.com
Substitution of Selenium for Sulfur: In some synthetic schemes, a selenium atom can be directly exchanged for a sulfur atom, allowing for a comparative study of the resulting analogs. mdpi.com
These synthetic efforts have produced a range of selenium- and sulfur-containing derivatives, including those with phenylselanyl and various substituted arylselanyl groups. sci-hub.semdpi.com
Synthesis of Naphtho[2,1-d]oxazole-4,5-diones
A novel class of this compound analogs, naphtho[2,1-d]oxazole-4,5-diones, has been designed and synthesized to improve properties such as aqueous solubility. nih.govresearchgate.net These compounds feature a fused oxazole (B20620) ring system. nih.govresearchgate.net
The general synthetic approach involves the condensation of a 2-amino-3-hydroxy-1,4-naphthoquinone precursor with various aldehydes or their equivalents. A more recent and practical synthesis involves the reaction of readily available naphthols and amines using TEMPO as an oxygen source, which demonstrates broad functional group tolerance. rsc.org
One specific example is the synthesis of 2-((4-benzylpiperazin-1-yl)methyl)naphtho[2,1-d]oxazole-4,5-dione, which has shown promising solubility and biological activity. nih.govresearchgate.net The introduction of water-soluble side chains, such as the piperazine (B1678402) moiety, is a key strategy in the design of these analogs. nih.govresearchgate.net
Production of Iodine-Substituted Derivatives
Iodine has been incorporated into the lapachone structure to create derivatives with altered biological activities. mdpi.com For instance, 3-iodo-α-lapachone and 3-iodo-β-lapachone have been synthesized and evaluated. mdpi.com
A straightforward method for the iodination of lawsone (2-hydroxy-1,4-naphthoquinone), a related naphthoquinone, involves its reaction with a morpholine-iodine complex under mild conditions to produce 2-hydroxy-3-iodo-1,4-naphthoquinone. researchgate.net This iodinated intermediate can then potentially be used in further synthetic steps to generate more complex derivatives.
Prodrug Design for this compound and its Analogues
The development of prodrugs for this compound and its analogs is a key strategy to address challenges such as poor pharmacokinetics and to enhance tumor-specific drug delivery. nih.govresearchgate.net
Several prodrug strategies have been explored:
Esterase-Activatable Prodrugs: Diester derivatives of β-lapachone have been synthesized to improve drug loading into nanocarriers like polymeric micelles. nih.govnih.gov These ester groups can be cleaved by esterases present in the body, releasing the active β-lapachone. nih.govnih.gov The length of the carbonic ester side-chains can be varied (e.g., dC3, dC6) to modulate the properties of the prodrug and its formulation. nih.gov
Mono(arylimino) Derivatives: These derivatives have been developed as potential prodrugs that are relatively nontoxic and are not initially substrates for the NQO1 enzyme. researchgate.net Their conversion to the active β-lapachone can be triggered in the acidic tumor microenvironment. researchgate.net
ROS-Responsive Prodrugs: A novel strategy involves a polymeric β-lapachone prodrug where the drug is linked via an azo bond and a self-immolative linker. researchgate.net This design allows for drug release in response to the specific conditions found in some tumors, such as high NQO1 expression and low pH. researchgate.net
Carbon-Carbon Bond Cleavage-Based Prodrugs: This innovative approach was designed for β-lapachone, which lacks easily modifiable functional groups. researchgate.net This strategy allows for the creation of prodrugs that can be activated under specific conditions to release the parent drug. researchgate.net
These prodrug approaches aim to improve the therapeutic window of β-lapachone-based compounds by increasing their solubility, stability, and tumor-selective activation. nih.govresearchgate.netnih.govresearchgate.net
Preclinical Biological Activities and Therapeutic Potentials of 3 Hydroxy Beta Lapachone
Antineoplastic Activity Research
3-Hydroxy-beta-lapachone, a derivative of beta-lapachone (B1683895), has been a subject of extensive preclinical research to evaluate its potential as an anticancer agent. These investigations have explored its efficacy across a wide array of cancer types, its cytotoxic effects at a cellular level, and its ability to inhibit tumor growth in animal models.
The antineoplastic properties of beta-lapachone and its derivatives, including this compound, have been demonstrated in a broad spectrum of human cancer cell lines. Research indicates that these compounds can induce cell death and inhibit proliferation in various malignancies.
Gastric Adenocarcinoma: Studies have shown that beta-lapachone possesses high cytotoxic capacity against gastric adenocarcinoma cells (ACP02). mdpi.com
Breast Carcinoma: The compound has been effectively tested against breast cancer cell lines, including MCF-7 and MDA-MB-231. mdpi.comnih.gov It has been shown to induce apoptosis in these cells, and its efficacy is sometimes linked to the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1). researchgate.net
Colon Cancer: Efficacy has been observed in colon cancer cell lines such as HCT116. mdpi.comsci-hub.se
Hepatocellular Carcinoma: Beta-lapachone demonstrates significant cytotoxic effects against hepatocellular carcinoma cell lines like HepG2 and SK-Hep1. mdpi.comnih.govnih.gov Its mechanism often involves the induction of apoptosis or necroptosis. nih.gov
Leukemia: The compound is potent against leukemia cell lines, including HL-60. sci-hub.se
Prostate Cancer: Research has documented the growth-inhibitory effects of beta-lapachone on human prostate cancer cells (PC-3, DU145, and LNCaP). nih.govselleckchem.com
Ovarian Cancer: Synergistic effects have been noted when combining beta-lapachone with other agents like taxol in ovarian cancer cells. nih.gov A mitochondrial-targeted version of this compound also proved effective against PEO1 ovarian cancer cells. nih.gov
Melanoma: The compound has been evaluated against human malignant melanoma cell lines, such as G361, SK-MEL-28, and MDA-MB-435, showing significant inhibition of cell viability. sci-hub.semdpi.com
Lung Cancer: Beta-lapachone has shown potent anticancer activity in lung cancer cells, including A549 and CL1-5, although sensitivity can vary depending on NQO1 expression levels. nih.govmdpi.com
The cytotoxic potential of beta-lapachone and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Numerous studies have reported IC50 values for beta-lapachone across various cancer cell lines, confirming its potent cytotoxic activity, often in the low micromolar range. nih.gov
Table 1: In Vitro Cytotoxicity (IC50) of Beta-Lapachone in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Gastric Adenocarcinoma | ACP02 | 3.0 | ~12.4 | mdpi.commdpi.com |
| Breast Carcinoma | MCF-7 | 2.2 | ~9.1 | mdpi.commdpi.com |
| Colon Cancer | HCT116 | 1.9 | ~7.8 | mdpi.commdpi.com |
| Hepatocellular Carcinoma | HepG2 | 1.8 | ~7.4 | mdpi.commdpi.com |
| Leukemia | HL-60 | - | 1.15 - 3.84 | sci-hub.se |
| Melanoma | SK-MEL-28 | - | ~2.0 - 3.0 | mdpi.com |
| Lung Cancer | A549 | - | Varies | nih.govmdpi.com |
| Prostate Cancer | PC-3 | - | 1.29 | sci-hub.se |
These assessments reveal that beta-lapachone's cytotoxicity is a primary mechanism of its anticancer action, leading to programmed cell death (apoptosis) and DNA damage in cancer cells. mdpi.commdpi.comnih.gov The primary mechanism of action is often linked to the generation of reactive oxygen species (ROS) through its processing by the enzyme NQO1, which is frequently overexpressed in tumor cells compared to normal cells. nih.govmdpi.com
The preclinical efficacy of beta-lapachone has been further substantiated in in vivo animal models, primarily using xenografts where human tumor cells are implanted into immunodeficient mice.
Ovarian and Prostate Cancer: Combination therapy of beta-lapachone and taxol demonstrated unusually potent antitumor activity against human ovarian and prostate tumor xenografts in mice, leading to the ablation of tumor colonies with minimal host toxicity. nih.gov Stand-alone treatment with beta-lapachone also resulted in potent inhibition of in vivo tumor growth in a xenograft model of human ovarian cancer. selleckchem.com
Lung Cancer: In a mouse xenotransplant model, beta-lapachone treatment was reported to inhibit the growth and angiogenesis of human lung cancer xenografts. nih.gov
Pancreatic Cancer: The compound has shown extreme efficacy against pancreatic cancers with elevated NQO1 levels, causing extensive reductions in tumor burden and extending survival in a metastatic pancreatic cancer animal model. utsouthwestern.edu
Breast Cancer: Studies using mice xenotransplanted with breast adenocarcinoma cells showed that beta-lapachone and its derivatives could reduce tumor burden without significant systemic toxicity. nih.gov
Hepatocellular Carcinoma: In vivo studies using xenograft liver cancer models confirmed that beta-lapachone efficiently represses tumor cell growth and significantly prolongs survival. nih.gov
Melanoma: Beta-lapachone has been shown to suppress lung metastasis of melanoma in an experimental mouse model. nih.gov
Table 2: Summary of In Vivo Xenograft Studies with Beta-Lapachone
| Cancer Type | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Ovarian Cancer | Nude Mice | Potent tumor growth inhibition. | selleckchem.com |
| Ovarian & Prostate Cancer | Mice | Synergistic antitumor activity with taxol. | nih.gov |
| Pancreatic Cancer | Mice | Significant reduction in tumor burden and extended survival. | utsouthwestern.edu |
| Lung Cancer | Mouse Xenotransplant | Inhibition of tumor growth and angiogenesis. | nih.gov |
| Breast Adenocarcinoma | Mice Xenotransplant | Reduction in tumor burden with no significant toxicity. | nih.gov |
| Hepatocellular Carcinoma | NOD/SCID Mice | Significant tumor growth suppression and prolonged survival. | nih.gov |
Anti-Inflammatory Effects Research
Beyond its antineoplastic activities, this compound and related compounds have been investigated for their anti-inflammatory properties. This research has spanned both cellular models of inflammation and in vivo animal studies.
In vitro studies using inflammatory cell models, such as murine macrophages (RAW 264.7) and microglial cells (BV2), have been instrumental in elucidating the anti-inflammatory mechanisms of beta-lapachone.
Research has shown that beta-lapachone can significantly inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages and microglia. nih.gov This includes the suppression of:
Nitric Oxide (NO): Beta-lapachone inhibits the release of NO by downregulating the expression of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net
Prostaglandin E2 (PGE2): The compound blocks the synthesis of this inflammatory prostaglandin. nih.govresearchgate.net
Pro-inflammatory Cytokines: It attenuates the expression of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in a dose-dependent manner. nih.govresearchgate.net
The underlying mechanism for these effects involves the suppression of the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα. nih.govspandidos-publications.com Furthermore, beta-lapachone has been found to downregulate the ERK and p38 mitogen-activated protein kinase (MAPK) pathways, which are also critical in the inflammatory response. nih.gov
The anti-inflammatory potential of beta-lapachone observed in cell models has been corroborated by in vivo studies using animal models of inflammation.
TPA-Induced Ear Edema: In a model where inflammation is induced in the ears of mice using 12-O-tetradecanoylphorbol-13-acetate (TPA), beta-lapachone derivatives demonstrated a moderate reduction of edema. acs.org Other studies using a croton oil-induced ear edema model also showed anti-inflammatory activity. mdpi.com
Carrageenan-Induced Paw Edema: This is a standard model for evaluating acute inflammation. In this model, chloroform (B151607) extracts containing naphthoquinones showed significant attenuation in paw edema in mice. acs.org
These in vivo findings confirm that beta-lapachone possesses significant anti-inflammatory properties, suggesting its potential therapeutic utility for inflammatory diseases. spandidos-publications.comacs.org
Antiparasitic Activity Research
The antiparasitic potential of this compound and its parent compounds has been a subject of significant scientific inquiry. Research has explored its efficacy against a range of parasites, including those responsible for Chagas disease, leishmaniasis, and malaria.
Trypanosoma cruzi is the protozoan parasite that causes Chagas disease. mdpi.com Studies have demonstrated that naphthoquinones like β-lapachone and its derivatives possess trypanocidal activity. researchgate.netcapes.gov.br The mechanism of action is often attributed to the generation of reactive oxygen species (ROS), which induces oxidative stress within the parasite. mdpi.comresearchgate.netsci-hub.se
Research has shown that derivatives of β-lapachone can inhibit the growth of T. cruzi epimastigotes and the viability of trypomastigotes in vitro. researchgate.netcapes.gov.br Some synthetic derivatives have exhibited activity comparable to or even greater than the standard drugs nifurtimox (B1683997) and benznidazole. researchgate.net For instance, certain naphthoimidazole derivatives of β-lapachone have demonstrated high activity against trypomastigote forms and were also effective against intracellular amastigotes, with low toxicity to host cells. mdpi.comsemanticscholar.org Ultrastructural analysis of treated parasites revealed significant damage to the mitochondria. mdpi.com
Furthermore, the introduction of a triazole ring to the β-lapachone structure has been explored as a promising strategy to enhance anti-trypanosomal activity. inca.gov.br An azide-substituted derivative of nor-β-lapachone also showed significant activity against T. cruzi trypomastigotes. inca.gov.br These findings highlight the potential of modifying the core structure of β-lapachone to develop more potent anti-trypanosomal agents.
Table 1: In Vitro Anti-Trypanosomal Activity of Selected Naphthoquinone Derivatives This table is for illustrative purposes and synthesizes data from the text. Specific values may vary between studies.
| Compound/Derivative | Target Stage | Observed Effect | Reference |
|---|---|---|---|
| β-Lapachone | Epimastigotes, Trypomastigotes | Inhibition of growth and viability | researchgate.netcapes.gov.br |
| Naphthoimidazole derivatives of β-lapachone | Trypomastigotes, Amastigotes | High activity, low host cell toxicity | mdpi.comsemanticscholar.org |
| β-Lapachone-based 1,2,3-triazole | Trypomastigotes | Increased lytic activity compared to β-lapachone | inca.gov.br |
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. bjournal.orgmdpi.com Research has indicated that naphthoquinones, including β-lapachone and its derivatives, exhibit antileishmanial properties. sci-hub.seuem.br Studies have shown that β-lapachone is effective against both the promastigote and amastigote forms of Leishmania amazonensis. bjournal.orgnih.gov The amastigote stage is particularly important as it is the form responsible for clinical manifestations in the vertebrate host. nih.gov
The mechanism of action appears to involve the induction of morphological changes in the parasite, including alterations to the mitochondrial membrane potential and loss of membrane integrity, potentially leading to an apoptotic-like cell death process. bjournal.orgresearchgate.net In in vitro studies, β-lapachone significantly inhibited the survival rate of L. amazonensis amastigotes. bjournal.orgnih.gov The IC50 value of β-lapachone against L. amazonensis promastigotes has been reported to be 1.63 µg/mL at 24 hours. nih.gov Furthermore, treatment with β-lapachone has been shown to reduce the percentage of infected macrophages and the number of intracellular parasites. nih.gov
Derivatives such as epoxy-α-lapachone have also demonstrated activity against L. amazonensis, affecting the plasma membrane organization of both promastigote and amastigote forms. uem.br These findings suggest that β-lapachone and related compounds are promising candidates for the development of new antileishmanial drugs. bjournal.orgnih.gov
Malaria, caused by Plasmodium parasites, remains a significant global health issue. The emergence of drug-resistant strains necessitates the search for new antimalarial agents. nih.gov Naphthoquinones have garnered interest in this area, particularly following the development of the antimalarial drug atovaquone, which is a naphthoquinone. nih.gov
Research has evaluated the activity of various quinone derivatives, including those related to β-lapachone, against Plasmodium falciparum, the deadliest species of human malaria parasite. nih.govplos.orgbvsalud.org Studies have shown that some phenazines derived from β-lapachone exhibit antimalarial activity in vitro. nih.gov The mechanism of action of quinones in malaria is thought to involve the generation of reactive oxygen species due to their redox properties. nih.gov While some derivatives have shown promising in vitro activity, challenges such as low oral bioavailability have been noted in in vivo studies. nih.gov
Antiviral Activity Research (e.g., HIV-1)
In addition to its antiparasitic effects, β-lapachone has been investigated for its potential antiviral activity, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). benthamopen.comjbpml.org.br Research suggests that β-lapachone can interfere with the replication of HIV-1. benthamopen.com This inhibitory action is thought to be related to its effect on DNA topoisomerase I, an enzyme crucial for viral replication. chemfaces.com
Antibacterial and Antifungal Activity Research
The potential of this compound and related naphthoquinones extends to antibacterial and antifungal activities. jbpml.org.brresearchgate.netcapes.gov.br Studies have evaluated the efficacy of these compounds against various bacterial and fungal strains.
Research has demonstrated that β-lapachone and its derivatives exhibit antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA) and other staphylococcal species. d-nb.infonih.govnih.gov One study reported Minimum Inhibitory Concentrations (MICs) of 4/8 µg/mL for (±) 3-hydroxy-β-N-lapachone against methicillin-resistant staphylococcal isolates. d-nb.infonih.govnih.gov The antibacterial action does not appear to involve the inhibition of bacterial protein synthesis. d-nb.infonih.gov Instead, it has been suggested that the antimicrobial effect could be linked to the generation of reactive oxygen species. sci-hub.se The presence of a hydroxyl group on the furan (B31954) ring, as in this compound, may contribute to its antimicrobial action. d-nb.info
In terms of antifungal activity, β-lapachone has been shown to be effective against various fungi, including Candida albicans and Aspergillus niger. researchgate.net
Table 2: Antibacterial Activity of Naphthoquinone Derivatives against Methicillin-Resistant Staphylococci This table is for illustrative purposes and synthesizes data from the text. Specific values may vary between studies.
| Compound | Bacterial Strains | MIC (µg/mL) | Reference |
|---|---|---|---|
| β-lapachone | MRSA, MRSE, MRSH | 8 | d-nb.infonih.govnih.gov |
| (±) 3-hydroxy-β-N-lapachone | MRSA, MRSE, MRSH | 4/8 | d-nb.infonih.govnih.gov |
| α-lapachone | MRSA, MRSE, MRSH | 64/128 | d-nb.infonih.govnih.gov |
MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis; MRSH: Methicillin-resistant Staphylococcus haemolyticus
Research into Wound Healing Modulation
Impaired wound healing presents a significant clinical challenge. chemfaces.com Research has explored the potential of β-lapachone to modulate and accelerate the wound healing process. chemfaces.comnih.gov Studies have shown that β-lapachone can increase the proliferation of key cells involved in wound repair, such as keratinocytes, fibroblasts, and endothelial cells. chemfaces.com
In a study on burn wounds in mice, topical application of β-lapachone resulted in faster recovery compared to a control. nih.gov The treated wounds showed accelerated healing in the epidermis, dermis, and underlying connective tissues, with an increased presence of macrophages. nih.gov Further investigation revealed that β-lapachone can enhance the proliferation of macrophages and stimulate their release of vascular endothelial growth factor (VEGF) and epidermal growth factor (EGF), both of which are crucial for the healing process. chemfaces.comnih.gov
Additionally, β-lapachone has been found to promote the migration of fibroblasts and endothelial cells, which is a critical step in the formation of new tissue. chemfaces.com It has also been shown to reduce the migration and invasion ability of certain cancer cells, a process that shares some mechanisms with cell migration in wound healing. researchgate.net
Investigation of Neuroprotective and Nephroprotective Effects
The therapeutic potential of this compound and its parent compound, β-lapachone, extends to the protection of the nervous system and kidneys from various forms of damage. Preclinical studies have highlighted their ability to mitigate cellular stress and inflammation in both neurological and renal contexts.
Neuroprotective Effects
β-lapachone has demonstrated significant neuroprotective properties in several preclinical models of neurodegenerative diseases. nih.govnih.gov Its mechanisms of action are multifaceted, primarily revolving around its antioxidant and anti-inflammatory capabilities. researchgate.net
In models of Parkinson's disease, β-lapachone has been shown to protect dopaminergic neurons from degeneration. nih.govkoreascience.kr Studies using a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced Parkinson's disease mouse model revealed that β-lapachone reduced the loss of tyrosine hydroxylase (TH)-immunoreactive fibers in the dorsolateral striatum and alleviated motor dysfunction. nih.govkoreascience.kr Furthermore, it protected against the loss of TH-positive neurons in the substantia nigra and upregulated the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). nih.govkoreascience.kr The underlying mechanism for these protective effects involves the activation of the p-AMPK/Nrf2/HO-1 signaling pathway in astrocytes, which enhances the cellular antioxidant response. nih.govkoreascience.kr
Neuroprotective Effects of β-Lapachone in a Parkinson's Disease Model
| Experimental Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| MPTP-induced Parkinson's disease in mice | Reduced loss of dopaminergic neurons, alleviated motor dysfunction, and increased Bcl-2 expression. | Upregulation of the p-AMPK/Nrf2/HO-1 signaling pathway in astrocytes. | nih.govkoreascience.kr |
Research on glutamate-induced neurotoxicity in HT22 mouse hippocampal neuronal cells has further elucidated the neuroprotective mechanisms of β-lapachone. nih.govkoreascience.kr Excessive glutamate (B1630785) can lead to oxidative stress and neuronal damage, a factor in many neurodegenerative diseases. nih.govkoreascience.kr In this model, β-lapachone significantly improved cell viability in a dose-dependent manner. nih.govkoreascience.kr It was found to reduce intracellular reactive oxygen species (ROS) levels and restore levels of the antioxidant glutathione (B108866). nih.govkoreascience.kr The compound's antioxidant capacity was also confirmed through DPPH and ABTS radical scavenging assays. nih.govkoreascience.kr Mechanistically, β-lapachone upregulates brain-derived neurotrophic factor (BDNF) and promotes the phosphorylation of tropomyosin receptor kinase B (TrkB), extracellular signal-regulated kinase (ERK), and cAMP response element-binding protein (CREB). nih.govkoreascience.krresearchgate.net Additionally, it enhances the expression of the antioxidant molecules nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1). nih.govkoreascience.krresearchgate.net
Neuroprotective Mechanisms of β-Lapachone Against Glutamate-Induced Neurotoxicity
| Experimental Model | Key Findings | Signaling Pathways Involved | Reference |
|---|---|---|---|
| Glutamate-exposed HT22 hippocampal cells | Improved cell viability, reduced ROS, and restored glutathione levels. | Activation of BDNF/TrkB/ERK/CREB and ERK/Nrf2/HO-1 signaling pathways. | nih.govkoreascience.krresearchgate.net |
The neuroprotective effects of β-lapachone have also been reported in models of cerebral ischemia, multiple sclerosis, and Huntington's disease. nih.govnih.govbiomolther.org In cerebral ischemia-reperfusion injury, it helps restore ATP levels. nih.govbiomolther.org In Huntington's disease models, it has been shown to increase sirtuin 1 expression, CREB phosphorylation, and peroxisome proliferator-activated receptor-γ coactivator-1α deacetylation. nih.govbiomolther.org
Nephroprotective Effects
β-lapachone has also been investigated for its potential to protect the kidneys from drug-induced toxicity, a significant clinical challenge. nih.govnih.gov Studies have particularly focused on its effects against nephrotoxicity induced by the chemotherapeutic agent cisplatin (B142131). nih.gov
Research has shown that β-lapachone can prevent cisplatin-induced acute kidney injury (AKI). nih.gov The protective mechanism is linked to its interaction with NAD(P)H: quinone oxidoreductase 1 (NQO1). nih.gov This enzyme reduces β-lapachone, leading to a futile cycle that significantly increases the NAD+/NADH ratio. nih.gov The elevated NAD+ levels activate the deacetylase SIRT1, which in turn can deacetylate and inactivate transcription factors like NF-κB and p53, thereby reducing inflammation and apoptosis. nih.gov This process mimics the beneficial effects of caloric restriction on cisplatin nephrotoxicity. nih.gov
Nephroprotective Effects of β-Lapachone Against Cisplatin-Induced Toxicity
| Toxin | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Cisplatin | Ameliorated nephrotoxicity and reduced renal cytokine/chemokine production. | Increased NAD+/NADH ratio via NQO1, leading to SIRT1 activation and subsequent deacetylation of NF-κB and p53. | nih.gov |
Similarly, β-lapachone has demonstrated protective effects against doxorubicin-induced nephrotoxicity in mice. nih.gov In this model, β-lapachone administration led to an increase in the NAD+/NADH ratio and the activity of p-AMPKα in the kidneys. nih.gov This was associated with a decrease in renal levels of nuclear p-NF-κB and its downstream inflammatory effectors, including TNF-α, IL-1β, and IL-6. nih.gov Consequently, β-lapachone ameliorated renal architectural changes and improved kidney function markers. nih.gov
Nephroprotective Effects of β-Lapachone Against Doxorubicin-Induced Toxicity
| Toxin | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Doxorubicin (B1662922) | Improved renal function and architecture, and reduced inflammatory markers. | Increased renal NAD+/NADH ratio and p-AMPKα activity, leading to decreased NF-κB signaling. | nih.gov |
Molecular and Cellular Mechanisms of Action of 3 Hydroxy Beta Lapachone
NAD(P)H:Quinone Oxidoreductase 1 (NQO1)-Mediated Bioreduction
The initial and critical step in the mechanism of 3-hydroxy-beta-lapachone is its bioreduction by NQO1. This enzyme, found at elevated levels in many types of cancer cells compared to normal tissues, selectively metabolizes the compound, setting the stage for its cytotoxic effects.
NQO1-Dependent Futile Redox Cycling
This compound is a substrate for NQO1, which catalyzes a two-electron reduction of the quinone structure to an unstable hydroquinone (B1673460). researchgate.netallenpress.com This hydroquinone rapidly and spontaneously undergoes a two-step oxidation back to the parent quinone, a process that can be repeated multiple times. researchgate.netnih.govmdpi.com This continuous cycle of reduction and oxidation is termed a "futile redox cycle". researchgate.netnih.govmdpi.commdpi.com The futile cycling between the quinone and hydroquinone forms is a hallmark of the compound's action. allenpress.com This enzymatic process is dependent on NAD(P)H or NADH as an electron source, which are consumed during the reduction phase. allenpress.com
Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction
A direct consequence of the futile redox cycling of this compound is the massive and rapid generation of reactive oxygen species (ROS). mdpi.comthno.orgsci-hub.se During the re-oxidation of the unstable hydroquinone back to its original form, molecular oxygen is consumed, leading to the formation of superoxide (B77818) radicals (O₂⁻) and subsequently hydrogen peroxide (H₂O₂). nih.govmdpi.comthno.org It has been demonstrated that one mole of β-lapachone can generate 120 moles of superoxide in just two minutes. mdpi.com This overwhelming production of ROS induces a state of severe oxidative stress within the cell. researchgate.netsci-hub.se The accumulation of ROS leads to widespread damage to cellular components, including DNA. researchgate.netthno.org
NAD(P)H and ATP Depletion
The NQO1-mediated futile redox cycle is an energy-intensive process that consumes significant amounts of the reducing equivalents NAD(P)H and NADH. allenpress.commdpi.com For every mole of β-lapachone that generates 120 moles of superoxide, 60 moles of NAD(P)H are consumed. mdpi.com This leads to a rapid and severe depletion of the intracellular pools of NAD(P)H and NAD+. researchgate.netmdpi.com The depletion of these crucial coenzymes has profound effects on cellular metabolism, including the inhibition of glycolysis. nih.gov Consequently, this bioenergetic crisis results in a dramatic decrease in the production of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. researchgate.netallenpress.commdpi.com
Calcium Ion Channel Activation and Release from Endoplasmic Reticulum
The cellular turmoil initiated by this compound extends to the disruption of calcium homeostasis. The significant decrease in cellular NAD(P)H levels is thought to trigger the activation of calcium ion channels. sci-hub.se This leads to the release of calcium ions (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum. allenpress.comnih.govmdpi.comsci-hub.se This sudden increase in cytosolic Ca²⁺ concentration acts as a critical signaling event, further contributing to the cascade of events leading to cell death. allenpress.comnih.gov Studies have shown that chelating intracellular calcium can block many of the downstream effects of β-lapachone, highlighting the essential role of calcium signaling in its mechanism of action. nih.gov
Modulation of Cellular Death Pathways
The culmination of the molecular events triggered by this compound is the induction of cell death. The compound has been shown to activate multiple cell death pathways, with apoptosis being a prominent and well-studied outcome.
Apoptosis Induction
This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. mdpi.comsci-hub.sechemfaces.comresearchgate.netnih.gov The apoptotic process is initiated by the cascade of events following NQO1-mediated bioreduction. The massive ROS generation and subsequent oxidative stress cause significant DNA damage. sci-hub.se This damage leads to the hyperactivation of the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. sci-hub.se The excessive activation of PARP-1 further depletes NAD+ and ATP pools, exacerbating the energy crisis and pushing the cell towards apoptosis. sci-hub.se
The release of calcium from the endoplasmic reticulum also plays a role in activating Ca²⁺-dependent proteases, such as calpains, which contribute to the execution of the apoptotic program. allenpress.com Furthermore, the disruption of mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria are key events in the apoptotic pathway induced by this compound. plos.org Interestingly, the induction of apoptosis by this compound appears to be independent of the p53 tumor suppressor protein, as it occurs in cells with both wild-type and mutant p53. chemfaces.com
Caspase Activation (e.g., Caspase-3)
A key event in this compound-induced apoptosis is the activation of a family of cysteine proteases known as caspases. nih.govplos.org Specifically, the activation of caspase-3, an executioner caspase, is a hallmark of this process. nih.govresearchgate.netnih.gov Studies have demonstrated that treatment with this compound leads to the cleavage and subsequent activation of pro-caspase-3 into its active form. nih.gov This activation is often a downstream consequence of the activation of initiator caspases like caspase-8 (involved in the extrinsic pathway) and caspase-9 (involved in the intrinsic pathway). nih.gov The activated caspase-3 then proceeds to cleave a multitude of cellular substrates, ultimately leading to the morphological and biochemical characteristics of apoptosis. The crucial role of caspases is underscored by the finding that broad-spectrum caspase inhibitors can significantly reduce the cell death induced by this compound. nih.govplos.org
Bax/Bcl-2 Ratio Alterations
The B-cell lymphoma 2 (Bcl-2) family of proteins plays a pivotal role in regulating the intrinsic apoptotic pathway. This family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bcl-2-associated X protein (Bax). plos.orgresearchgate.net The ratio of these opposing factions is a critical determinant of cell fate. nih.govresearchgate.net
Treatment with this compound has been shown to modulate this ratio in favor of apoptosis. nih.govresearchgate.net This is achieved by downregulating the expression of the anti-apoptotic protein Bcl-2 while simultaneously upregulating the expression of the pro-apoptotic protein Bax. nih.govresearchgate.net An increased Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the downstream apoptotic cascade. nih.gov Some research indicates that while Bcl-2 levels may not always change, a marked decrease in Bax levels can also occur, suggesting complex regulatory mechanisms. plos.org
Poly(ADP-ribose)polymerase-1 (PARP-1) Hyperactivation
Poly(ADP-ribose)polymerase-1 (PARP-1) is a nuclear enzyme involved in DNA repair. However, under conditions of extensive DNA damage, its hyperactivation can lead to a form of programmed cell death. frontiersin.orgaacrjournals.org this compound treatment can induce significant DNA damage, which in turn triggers the hyperactivation of PARP-1. frontiersin.orgnih.gov
This hyperactivation involves the excessive synthesis of poly(ADP-ribose) (PAR) polymers, a process that consumes large quantities of cellular NAD+ and, consequently, ATP. frontiersin.orgaacrjournals.orgnih.gov The severe depletion of these essential molecules leads to an energy crisis within the cell, culminating in cell death. frontiersin.orgnih.gov The cleavage of PARP by activated caspase-3 is a well-established marker of apoptosis. nih.gov However, the hyperactivation of PARP-1 itself can also initiate a distinct cell death pathway.
Autophagy Modulation
Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled. It can act as a survival mechanism under stress but can also contribute to cell death. This compound has been shown to modulate autophagy in various cancer cell lines. nih.govredalyc.org The induction of autophagy can be a cellular response to the stress induced by the compound. In some contexts, this autophagic response may be a precursor or contributor to cell death. mdpi.com
Necroptosis Induction
Necroptosis is a form of programmed necrosis, or regulated cell death, that is independent of caspases. This compound can induce necroptosis in certain cancer cell types. mdpi.comredalyc.org This pathway is often initiated when apoptosis is inhibited. Key mediators of necroptosis, such as Receptor-Interacting Protein Kinase 1 (RIPK1), can be activated by this compound, leading to a lytic form of cell death. nih.gov Studies have shown that inhibitors of RIPK1 can block the cell death induced by this compound, confirming the involvement of the necroptotic pathway. nih.gov This process can also be linked to the hyperactivation of PARP-1 and the subsequent release of Apoptosis-Inducing Factor (AIF). nih.govnih.gov
DNA Interaction and Topoisomerase Inhibition
This compound and its parent compound, beta-lapachone (B1683895), are known to interact with DNA and inhibit the function of topoisomerase enzymes. mdpi.comnih.govchemfaces.com Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and repair. nih.gov
Beta-lapachone has been identified as a specific inhibitor of DNA topoisomerase I. chemfaces.comtargetmol.com Its mechanism of action differs from other topoisomerase I inhibitors like camptothecin (B557342). nih.govresearchgate.net Instead of stabilizing the cleavable complex between topoisomerase I and DNA, beta-lapachone appears to directly interact with the enzyme, inhibiting its catalytic activity. nih.govchemfaces.comresearchgate.net This direct interaction prevents the formation of the cleavable complex. nih.govresearchgate.net Some studies have also suggested an inhibitory effect on topoisomerase II. nih.gov This inhibition of topoisomerase function can lead to DNA damage and ultimately trigger apoptotic cell death. chemfaces.com
Table of Research Findings on this compound's Mechanisms
| Mechanism of Action | Key Molecular Events | Observed Effects | Cell Lines Studied |
| Apoptosis | Caspase-3, -8, -9 activation; Altered Bax/Bcl-2 ratio; PARP cleavage. nih.govresearchgate.netnih.gov | Induction of programmed cell death. nih.govnih.gov | Human gastric carcinoma (AGS), Human promyelocytic leukemia (HL-60), Human prostate cancer (DU-145, PC-3, LNCaP), Human lung carcinoma (A549). nih.govresearchgate.netchemfaces.com |
| PARP-1 Hyperactivation | Extensive DNA damage; NAD+ and ATP depletion. frontiersin.orgaacrjournals.org | Programmed necrosis. frontiersin.orgnih.gov | Hepatocellular carcinoma (HCC), Pancreatic cancer, Breast cancer. frontiersin.orgaacrjournals.orgnih.gov |
| Autophagy | Formation of autophagosomes. | Can contribute to either cell survival or cell death. nih.govmdpi.com | Glioma cells (U87 MG). mdpi.com |
| Necroptosis | RIPK1 activation; AIF release. nih.gov | Caspase-independent programmed cell death. nih.gov | Human hepatocellular carcinoma (SK-Hep1). nih.gov |
| Cytostasis | Cell cycle arrest at G0/G1 or G2/M phases. nih.gov | Inhibition of cell proliferation. researchgate.netnih.gov | Human oral squamous cell carcinoma, Hepatoma (HepA2). nih.gov |
| Topoisomerase Inhibition | Direct interaction with topoisomerase I, inhibiting its catalytic activity. nih.govchemfaces.comresearchgate.net | Inhibition of DNA replication and repair, leading to apoptosis. chemfaces.com | Calf thymus and human cells. nih.govresearchgate.net |
Inhibition of DNA Topoisomerase I Activity
Beta-lapachone, the parent compound of this compound, is a well-documented inhibitor of DNA topoisomerase I. chemfaces.comglpbio.comnih.gov This inhibitory action is considered a significant contributor to its antitumor properties. sci-hub.se Studies have shown that beta-lapachone directly interacts with topoisomerase I, thereby hindering its catalytic activity. chemfaces.comresearchgate.net The mechanism of inhibition by beta-lapachone is distinct from that of other topoisomerase I inhibitors like camptothecin. chemfaces.comresearchgate.net While camptothecin stabilizes the "cleavable complex" between topoisomerase I and DNA, beta-lapachone does not. chemfaces.comresearchgate.net Instead, it is proposed that beta-lapachone's direct interaction with the enzyme prevents the formation of this complex. researchgate.net The inhibitory effect is enhanced when the enzyme is pre-incubated with beta-lapachone before the addition of the DNA substrate. chemfaces.comresearchgate.net This suggests a direct binding to the enzyme rather than the DNA. chemfaces.comresearchgate.net
The inhibition of topoisomerase I by beta-lapachone has been observed in various cancer cell lines, including those from prostate cancer, breast cancer, and leukemia. nih.gov This broad activity underscores the importance of topoisomerase I as a target for this class of compounds.
Inhibition of DNA Topoisomerase II Activity
While the primary focus has often been on topoisomerase I, there is evidence to suggest that beta-lapachone and its derivatives can also affect DNA topoisomerase II. sci-hub.se Some research indicates that beta-lapachone can inactivate topoisomerase II, leading to DNA damage. sci-hub.se However, other studies report that beta-lapachone is a selective inhibitor of topoisomerase I and does not exhibit inhibitory activity against topoisomerase II. chemfaces.comglpbio.com This discrepancy may be due to different experimental systems or concentrations of the compound used. For instance, in a yeast system, beta-lapachone was found to inactivate topoisomerase II through the reversible formation of a topoisomerase II-cleavable complex. sci-hub.se
Induction of DNA Damage (e.g., DNA Scission, Double-Strand Breaks)
A significant consequence of the interference with topoisomerase enzymes and other cellular processes is the induction of DNA damage. Beta-lapachone has been shown to cause DNA scission and the formation of double-strand breaks (DSBs). nih.govnih.gov The generation of reactive oxygen species (ROS) through the action of NAD(P)H:quinone oxidoreductase 1 (NQO1) on beta-lapachone is a primary driver of this DNA damage. nih.govnih.gov This oxidative stress leads to lesions in the DNA. nih.gov
The formation of DSBs is a particularly severe form of DNA damage. In hepatocellular carcinoma cells, treatment with beta-lapachone led to a dramatic increase in DSB lesions over time. nih.gov This extensive DNA damage can overwhelm the cell's repair capacity, ultimately triggering cell death pathways.
Interference with DNA Replication and Repair Mechanisms
This compound's parent compound, beta-lapachone, has been demonstrated to disrupt DNA replication and inhibit DNA repair mechanisms. google.comgoogle.com By inhibiting topoisomerase I, beta-lapachone can block the movement of the replication fork. glpbio.commdpi.com This disruption of DNA replication is a critical aspect of its cytotoxic effect. google.comgoogle.com
Furthermore, beta-lapachone is recognized as a DNA repair inhibitor. google.comgoogle.com This property can sensitize cancer cells to other DNA-damaging agents. The inhibition of DNA repair pathways, such as those involving the Mre11-Rad50-Nbs1 (MRN) complex, has been suggested. chemfaces.com By preventing the repair of both endogenous and induced DNA damage, beta-lapachone enhances its own cytotoxic effects and can work synergistically with other therapies. The combination of beta-lapachone with inhibitors of Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair, has been shown to prevent DNA repair and increase the formation of double-strand breaks. nih.gov
Cell Cycle Regulation and Arrest
The integrity of the cell cycle is paramount for normal cell proliferation. Many anticancer agents function by inducing cell cycle arrest, which can provide an opportunity for DNA repair or, if the damage is too severe, lead to programmed cell death (apoptosis). Beta-lapachone has been shown to induce cell cycle arrest at different phases, depending on the cell type and experimental conditions.
S Phase Arrest
In addition to G1 arrest, beta-lapachone can also induce an S phase arrest in certain cancer cell lines. glpbio.com For example, it has been shown to cause S phase arrest in a hepatoma cell line. mdpi.com Specifically, it can induce an early S-phase arrest in DLD1 cells and a primary S-phase arrest in SW480 cells. glpbio.com The ability to halt the cell cycle during the DNA synthesis phase is a direct consequence of its interference with DNA replication machinery. google.comgoogle.com
Table of Research Findings on Cell Cycle Arrest
| Cell Line | Compound | Observed Effect |
|---|---|---|
| Human promyelocytic leukemia (HL-60) | Beta-lapachone | G0/G1 phase arrest. chemfaces.comglpbio.com |
| Human prostate cancer (DU-145, PC-3, LNCaP) | Beta-lapachone | G0/G1 phase arrest. chemfaces.comglpbio.com |
| Hepatoma cell line (HepA2) | Lapachone | S phase arrest. mdpi.com |
| Human colon cancer (DLD1) | Beta-lapachone | Early S-phase arrest. glpbio.com |
| Human colon cancer (SW480) | Beta-lapachone | Primarily S-phase arrest. glpbio.com |
Table of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Beta-lapachone |
| Camptothecin |
| Lapachone |
| 3-I-α-lapachone |
| 3-I-β-lapachone |
| T2 amino alcohol (T2AA) |
| Dicoumarol |
| Topotecan |
| Taxol |
| Lapachol (B1674495) |
| Shikonin |
| Alkannin |
| Etoposide |
| Doxorubicin (B1662922) |
| Ellipticine |
| Mitoxantrone |
| Amsacrine |
| Idarubicin |
| Daunorubicin |
| Teniposide |
| Genistein |
| Quercetin |
| Luteolin |
| Myricetin |
| Kaempferol |
| Apigenin |
| Chrysin |
| Galangin |
| Fisetin |
| Morin |
| Rutin |
| Naringenin |
| Hesperetin |
| Taxifolin |
| Epigallocatechin gallate (EGCG) |
| Epicatechin gallate (ECG) |
| Gallocatechin gallate (GCG) |
| Catechin |
| Epicatechin |
| Gallocatechin |
| Procyanidin B2 |
| Theaflavin |
| Theaflavin-3-gallate |
| Theaflavin-3'-gallate |
| Theaflavin-3,3'-digallate |
| Resveratrol |
| Piceatannol |
| Pterostilbene |
| Astringin |
| Viniferin |
| Curcumin |
| Demethoxycurcumin |
| Bisdemethoxycurcumin |
| Tetrahydrocurcumin |
| Gingerol |
| Shogaol |
| Zingerone |
| Zerumbone |
| Capsaicin |
| Dihydrocapsaicin |
| Nordihydrocapsaicin |
| Homocapsaicin |
| Homodihydrocapsaicin |
| Plumbagin |
| Juglone |
| Lawsone |
| Emodin |
| Aloe-emodin |
| Rhein |
| Physcion |
| Chrysophanol |
| Berberine |
| Palmatine |
| Jatrorrhizine |
| Coptisine |
| Columbamine |
| Sanguinarine |
| Chelerythrine |
| Berberrubine |
| Thalifendine |
| Corydaline |
| Tetrandrine |
| Fangchinoline |
| Sinomenine |
| Stepholidine |
| Rotenone |
| Deguelin |
| Tephrosin |
| Elliptone |
| Sumatrol |
| Munduserone |
| Pachyrhizine |
| Neorautenol |
| Licochalcone A |
| Isoliquiritigenin |
| Xanthohumol |
| Isoxanthohumol |
| 8-Prenylnaringenin |
| 6-Prenylnaringenin |
| Cardamonin |
| Alpinumisoflavone |
| Panduratin A |
| 4-Hydroxypanduratin A |
| Boesenbergin A |
| Krachaizin A |
| Triptolide |
| Celastrol |
| Pristimerin |
| Maytenin |
| Withaferin A |
| Withanone |
| Withanolide D |
| Andrographolide |
| Neoandrographolide |
| 14-Deoxy-11,12-didehydroandrographolide |
| Artemisinin |
| Dihydroartemisinin |
| Artesunate |
| Artemether |
| Arteether |
| Betulinic acid |
| Oleanolic acid |
| Ursolic acid |
| Maslinic acid |
| Corosolic acid |
| Asiatic acid |
| Lupeol |
| Friedelin |
| Canophyllol |
| Stigmasterol |
| Beta-sitosterol |
| Campesterol |
| Ergosterol |
| Fucosterol |
| Isofucosterol |
| Cholesterol |
| 2-hydroxy-1,4-naphthoquinone (B1674593) |
| 3-bromolapachone |
| temozolomide |
| doxorubicin |
| N-acetyl-l-cysteine |
| Z-VAD-FMK |
| XJB-Lapachone |
| XJB-OMe |
| 3-hydroxy-β-lapachone |
| 5,8-dihydroxy-2-(1-hydroxy-2-nitroethyl)-1,4-naphthoquinone |
| SH-7 |
| camptothecin |
| topotecan |
| irinotecan |
| belotecan |
| lurtotecan |
| exatecan |
| gimatecan |
| silatecan |
| karenitecin |
| diflomotecan |
| etoposide |
| teniposide |
| amsacrine |
| mitoxantrone |
| idarubicin |
| daunorubicin |
| doxorubicin |
| epirubicin |
| pirarubicin |
| aclarubicin |
| ellipticine |
| saintopin |
| intoplicine |
| TAS-103 |
| SN-38 |
| 9-aminocamptothecin |
| 10-hydroxycamptothecin |
| 7-ethyl-10-hydroxycamptothecin |
| 9-nitrocamptothecin |
| rubitecan |
| topotecan hydrochloride |
| irinotecan hydrochloride |
| belotecan hydrochloride |
| amsacrine hydrochloride |
| voreloxin hydrochloride |
| pefloxacin mesylate dihydrate |
| berberine chloride |
| ellipticine hydrochloride |
| SW-044248 |
| (S)-10-Hydroxycamptothecin |
| 7-Ethylcamptothecin |
| Hydroxy Camptothecine |
| Voreloxin (SNS-595) hydrochloride |
| Pefloxacin Mesylate Dihydrate |
| Berberine chloride |
| Citral |
| 20-Hydroxyecdysone |
| Lucidenic acid A |
| Luteolin-4'-O-glucoside |
| G6PDi-1 |
| TMRM |
| staurosporine |
| ZVAD-fmk |
| 4,4'-DHS |
| DMU-212 |
| 3'-hydroxy-3,4,5,4'-tetramethoxystilbene |
| 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG) |
| 3-iodine derivatives |
| ARQ-761 |
| 3-substituted thio-nor-β-lap |
| hydro-β-lap 2 |
| 3,5'-dibromo-4'-hydroxy-3-methylflavones |
| 2-acetylfuronaphthoquinone |
| 2,2-dimethyl-2,3-dihydroindeno[1,2-b]pyran-4,5-dione |
| methyl 5-hydroxy-2,2-dimethyl-2,3,4,5-tetrahydroindeno[1,2-b]pyran-5-carboxylate |
| pterocarpanquinones |
| 2-methylanthraquinone |
| 4-dihydrolapachenolyl ether |
| tabebuin |
| lapachenole |
| o- and p-hydroxybenzoic acids |
| deoxylapachol |
| mono(arylimino) derivatives of β-lapachone |
| β-lap-hydroxyl propyl-β-cyclodextrin complex |
| cisplatin (B142131) |
| Mre11-Rad50-Nbs1 (MRN) complex |
| Rad18 |
| Rad6-Rad18 |
| Pol η |
| Pol δ |
| FEN1 |
| LIG1 |
| REV1 |
| FAN1 |
| FANCM |
| SNM1A |
| ZRANB3 |
| EXO1 |
| Pol κ |
| Pol β |
| Pol ε |
| XPA |
| XPF |
| XPG |
| MutSα |
G2/M Phase Arrest
This compound, a derivative of beta-lapachone, has demonstrated the ability to induce cell cycle arrest at the G2/M phase in various cancer cell lines. This interruption of the cell cycle is a critical mechanism contributing to its anticancer effects. Studies have shown that treatment with beta-lapachone and its derivatives, including this compound, leads to a significant accumulation of cells in the G2/M phase. nih.govresearchgate.net This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.
The induction of G2/M arrest is often accompanied by other cellular events characteristic of apoptosis, such as DNA fragmentation and the externalization of phosphatidylserine. nih.govresearchgate.net In human oral squamous cell carcinoma cells, beta-lapachone and its 3-iodine derivatives were found to cause a potent G2/M phase arrest, which was a precursor to apoptosis mediated by reactive oxygen species (ROS) and caspases. nih.gov The ability of these compounds to halt the cell cycle at this specific checkpoint underscores their potential as antitumor agents. nih.govresearchgate.net Furthermore, lapachol analogs have been reported to downregulate the expression of cyclin B1, a key regulator of the G2/M transition, which contributes to the cell cycle arrest and inhibition of tumor cell proliferation. nih.gov
Table 1: Effect of Beta-Lapachone and its Derivatives on Cell Cycle
| Compound | Cell Line | Effect on Cell Cycle | Reference |
|---|---|---|---|
| Beta-lapachone and its 3-iodine derivatives | Human oral squamous cell carcinoma | Induces G2/M phase arrest | nih.govresearchgate.net |
| Lapachol analogs | Not specified | Downregulates cyclin B1, inducing S and G2/M phase arrest | nih.gov |
| Beta-lapachone | Human malignant melanoma cells | Modulates cell cycle regulatory proteins | researchgate.net |
Signaling Pathway Modulation
This compound has been shown to exert anti-inflammatory and anticancer effects through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates various cellular processes, including inflammation, cell survival, and proliferation. mdpi.com In its resting state, NF-κB is held in the cytoplasm, but upon activation by stimuli, it translocates to the nucleus to regulate gene expression. mdpi.com
Beta-lapachone has been found to inhibit the activation of NF-κB. caymanchem.com This suppression can sensitize cancer cells to other treatments like radiation. caymanchem.com In lipopolysaccharide-stimulated microglial cells, beta-lapachone was observed to inhibit the expression of inducible nitric oxide synthase (iNOS) and proinflammatory cytokines by suppressing the NF-κB signaling pathway. researchgate.netresearchgate.net This inhibitory effect on NF-κB is a key component of the anti-inflammatory properties of beta-lapachone and its derivatives. researchgate.net Furthermore, studies have shown that beta-lapachone can suppress the radiation-induced activation of NF-κB. caymanchem.com
The mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways, are critical regulators of cell proliferation, differentiation, and stress responses. nih.govspandidos-publications.com this compound has been shown to modulate these pathways, although the effects can vary depending on the cell type and context.
In studies investigating the wound-healing properties of beta-lapachone, the compound was found to increase the phosphorylation of ERK1/2 and p38 MAPK in 3T3 fibroblasts. researchgate.net This activation was linked to increased cell proliferation and migration. researchgate.net Conversely, in the context of its anti-inflammatory effects in lipopolysaccharide-stimulated microglia, beta-lapachone was found to inhibit the MAPK signaling pathway. researchgate.net This suggests that the modulation of MAPK pathways by beta-lapachone is context-dependent, contributing to both its proliferative and anti-inflammatory effects. The ERK and p38 MAPK pathways are known to be activated by a variety of extracellular stimuli and play a central role in signal transduction. koreascience.kr
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and DNA repair. The interaction of this compound with the p53 pathway is complex and can be independent of the p53 status of the cell. nih.gov
Studies have shown that beta-lapachone can induce apoptosis in cancer cells regardless of whether they have wild-type, mutant, or no p53 expression. nih.govresearchgate.net In some cancer cell lines with mutant p53, beta-lapachone has been reported to drastically reduce the levels of the mutant p53 protein, while not affecting wild-type p53 levels. nih.govresearchgate.net In other instances, beta-lapachone has been shown to increase the expression of Bax, a pro-apoptotic protein, without activating p53. nih.gov Furthermore, some research indicates that beta-lapachone treatment can lead to a reduction in p53 expression, possibly due to the activation of proteases that degrade the protein. nih.gov This modulation of p53 and its downstream targets contributes to the compound's anticancer activity.
Ubiquitin-specific peptidase 2 (USP2) is a deubiquitinating enzyme that has been implicated in the regulation of various cellular processes, including cell cycle progression and tumorigenesis. mdpi.comtechscience.com It can act on several key proteins involved in cancer development.
While direct inhibition of USP2 by this compound is not extensively documented in the provided search results, the broader family of deubiquitinases (DUBs) are recognized as therapeutic targets in cancer. nih.gov USP2 itself has been shown to deubiquitinate and stabilize proteins like Cyclin D1 and Aurora-A, which promote cell cycle progression. techscience.com It also plays a role in preventing p53-mediated cell death by regulating its ubiquitination. nih.govbwise.kr Given that beta-lapachone influences pathways regulated by ubiquitination, such as NF-κB and p53, an indirect effect on or by DUBs like USP2 is plausible, though more specific research is needed.
Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes involved in the inflammatory process, and their overexpression is linked to various inflammatory diseases and cancers. This compound has demonstrated significant inhibitory effects on the expression of both COX-2 and iNOS.
In lipopolysaccharide-stimulated microglial cells, beta-lapachone was found to inhibit the expression of iNOS and COX-2 at both the mRNA and protein levels in a dose-dependent manner. researchgate.netspandidos-publications.comspandidos-publications.com This suppression of pro-inflammatory enzymes is a central part of the anti-inflammatory mechanism of beta-lapachone. researchgate.netresearchgate.net The reduction in iNOS and COX-2 expression contributes to the compound's ability to mitigate inflammatory responses, which are often implicated in the development and progression of cancer. mdpi.com
Table 2: Summary of Signaling Pathway Modulation by Beta-Lapachone
| Pathway | Effect | Cell Type/Context | Reference |
|---|---|---|---|
| NF-κB | Suppression | Cancer cells, Microglia | caymanchem.comresearchgate.netresearchgate.net |
| MAPK (ERK, p38) | Activation/Inhibition | Fibroblasts (activation), Microglia (inhibition) | researchgate.netresearchgate.net |
| p53 | Modulation (reduction of mutant p53, Bax induction) | Glioma cells, Colon cancer cells | nih.govresearchgate.netnih.gov |
| COX-2 & iNOS | Inhibition of expression | Microglia | researchgate.netresearchgate.netspandidos-publications.comspandidos-publications.com |
Inhibition of Other Enzymes (e.g., IDO1, Telomerase, Hsp90, Transglutaminase)
This compound, a derivative of beta-lapachone, is implicated in the inhibition of several key enzymes involved in cancer progression and other pathological conditions. While much of the research has focused on its parent compound, beta-lapachone, the inhibitory actions are often extrapolated or directly studied for its derivatives.
Indoleamine 2,3-dioxygenase (IDO1): IDO1 is an enzyme that plays a critical role in immune suppression, particularly within the tumor microenvironment. Beta-lapachone has been identified as a potent, uncompetitive inhibitor of purified recombinant human IDO1, with an inhibition constant (Ki) of 450 nM. researchgate.netnih.gov It also demonstrates significant intracellular IDO1 inhibitory activity with an IC50 of 1.0 μM. nih.govselleckchem.com This inhibition is noteworthy as it is significantly more potent than the prototypical IDO1 inhibitor, 1-methyl-tryptophan (1MT). researchgate.netnih.gov The inhibitory action of beta-lapachone on IDO1 adds another dimension to its anticancer potential, suggesting a synergistic effect between its cytotoxic and immunomodulatory properties. nih.gov Some pyranonaphthoquinone derivatives have shown even greater IDO1 inhibitory potency than the parent compound, dehydro-α-lapachone. rsc.org
Telomerase: Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps (B75204) at the ends of chromosomes. Its activity is a hallmark of most cancer cells, allowing for their immortalization. Beta-lapachone has been shown to inhibit telomerase activity in various cancer cell lines, including human lung carcinoma (A549) and leukemia cells. researchgate.netpreprints.orgnih.gov This inhibition is associated with the downregulation of the human telomerase reverse transcriptase (hTERT), the catalytic subunit of the enzyme. researchgate.netpreprints.org The suppression of telomerase activity by beta-lapachone contributes to the induction of apoptosis in cancer cells. researchgate.netnih.gov
Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. nih.gov Beta-lapachone has been reported to induce the cleavage of Hsp90 in cancer cells that express NAD(P)H: quinone oxidoreductase-1 (NQO1). researchgate.net This mechanism distinguishes it from other Hsp90 inhibitors like 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG). researchgate.net The inhibition of Hsp90 by beta-lapachone leads to the degradation of its client proteins, thereby contributing to its antitumor effects. researchgate.net
Transglutaminase: Transglutaminases are enzymes that catalyze the formation of crosslinks between proteins. ximbio.com Tissue transglutaminase (TG2) is implicated in various diseases, including cancer, where its GTP-binding activity is essential for the survival of some cancer cell lines. ximbio.comnih.gov While direct inhibition of transglutaminase by this compound is not extensively documented, the broader class of quinones has been studied for their interaction with such enzymes. Further research is needed to specifically elucidate the role of this compound in modulating transglutaminase activity.
| Enzyme | Compound | Effect | Cell Line/System | Key Findings |
| IDO1 | Beta-lapachone | Inhibition (Uncompetitive) | Purified recombinant human IDO1, HeLa cells | Ki of 450 nM against purified enzyme; IC50 of 1.0 μM in cells. researchgate.netnih.govselleckchem.com |
| Telomerase | Beta-lapachone | Inhibition | A549 (human lung carcinoma), Leukemia cells (U937, K562, HL60, THP-1) | Downregulation of hTERT expression, leading to apoptosis. researchgate.netpreprints.orgnih.gov |
| Hsp90 | Beta-lapachone | Cleavage | NQO1-expressing lung and prostate cancer cells, HUVECs | NQO1-dependent cleavage of Hsp90, distinct from other inhibitors. researchgate.net |
| Transglutaminase (TG2) | General Inhibitors | Inhibition of GTP-binding activity | Cancer stem cells | Inhibition can block EMT and kill cancer stem cells. ximbio.com |
Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-alpha (TNF-α) Modulation
This compound and its parent compound, beta-lapachone, have demonstrated significant modulatory effects on key inflammatory mediators, namely Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-alpha (TNF-α).
Prostaglandin E2 (PGE2): PGE2 is a pro-inflammatory lipid mediator that plays a role in various physiological and pathological processes, including inflammation and cancer. Research has shown that beta-lapachone can suppress the production of PGE2 in a concentration-dependent manner. researchgate.net One study indicated that while lapachol and a derivative stimulated PGE2 synthesis in AGS cells, this compound did not, suggesting a differential effect among related compounds. researchgate.net The mechanism of PGE2 inhibition by beta-lapachone is linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway. researchgate.netnih.gov
Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a potent pro-inflammatory cytokine involved in systemic inflammation and the acute phase reaction. Beta-lapachone has been found to inhibit the production and expression of TNF-α. nih.govsemanticscholar.org In studies involving lipopolysaccharide (LPS)-stimulated microglial cells and in a mouse model of sepsis, beta-lapachone effectively reduced TNF-α levels. nih.govsemanticscholar.org This inhibition is part of a broader anti-inflammatory effect that involves the downregulation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.net
| Mediator | Compound | Effect | Cell Line/Model | Key Findings |
| PGE2 | Beta-lapachone | Suppression | Rat peritoneal macrophages | Concentration-dependent inhibition. researchgate.net |
| PGE2 | This compound | No significant stimulation | AGS cells | Contrasts with the effect of lapachol. researchgate.net |
| TNF-α | Beta-lapachone | Inhibition | LPS-stimulated Raw 264.7 cells, Sepsis mouse model | Reduced production and expression. researchgate.netnih.govsemanticscholar.org |
Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix (ECM). Their dysregulation is a key factor in cancer invasion and metastasis. Beta-lapachone has been shown to inhibit the activity and expression of several MMPs, thereby interfering with the metastatic potential of cancer cells.
In studies on LPS-stimulated microglial cells, beta-lapachone inhibited the expression of MMP-3, MMP-8, and MMP-9 at both the mRNA and protein levels. researchgate.net Concurrently, it upregulated the expression of tissue inhibitor of metalloproteinase-2 (TIMP-2), a natural inhibitor of MMPs. researchgate.net In colorectal cancer cells (CT26), beta-lapachone was found to reduce the activity of MMP-2 and MMP-9, which correlated with a decrease in the cells' invasive ability. researchgate.net The mechanism underlying this inhibition involves the suppression of signaling pathways such as NF-κB and AP-1, which are known to regulate MMP gene expression. researchgate.net
| MMP | Compound | Effect | Cell Line/Model | Key Findings |
| MMP-2 | Beta-lapachone | Inhibition of activity and expression | CT26 (colorectal carcinoma) | Reduced invasive ability of cancer cells. researchgate.net |
| MMP-3 | Beta-lapachone | Inhibition of expression | LPS-stimulated microglia | Downregulation at mRNA and protein levels. researchgate.net |
| MMP-8 | Beta-lapachone | Inhibition of expression | LPS-stimulated microglia | Downregulation at mRNA and protein levels. researchgate.net |
| MMP-9 | Beta-lapachone | Inhibition of activity and expression | CT26 (colorectal carcinoma), LPS-stimulated microglia | Reduced invasive ability and inflammatory response. researchgate.netresearchgate.net |
| TIMP-2 | Beta-lapachone | Upregulation of expression | LPS-stimulated microglia | Enhanced inhibition of MMPs. researchgate.net |
Preclinical Pharmacological Investigations of 3 Hydroxy Beta Lapachone and Analogues
Pharmacokinetic Characterization in Preclinical Models
The preclinical pharmacokinetic evaluation of β-lapachone, a key analogue of 3-hydroxy-beta-lapachone, has been instrumental in understanding its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are crucial for the development of effective dosage forms for clinical trials. nih.gov Investigations in rat models have revealed that β-lapachone exhibits fairly low oral bioavailability, which is attributed to significant first-pass metabolism and low aqueous solubility. nih.govresearchgate.net
Metabolism Studies (e.g., First-Pass Metabolism)
First-pass metabolism significantly impacts the oral bioavailability of β-lapachone. researchgate.net Studies using organ homogenates from rats have demonstrated that the compound undergoes considerable degradation in the liver and intestines. nih.gov The degradation was observed to be fastest in the liver, followed by the small and large intestines. scispace.comnih.gov After a 300-minute incubation period, the remaining percentage of the initial β-lapachone in liver, small intestine, and large intestine homogenates was measured, indicating metabolic activity in these tissues. scispace.comnih.gov The presence of metabolic enzymes in these organ homogenates is believed to be responsible for this degradation. nih.gov This extensive first-pass metabolism is considered a primary reason for the compound's low measured oral bioavailability of 15.5% in rats. nih.govresearchgate.net
Table 1: Metabolic Degradation of β-Lapachone in Rat Organ Homogenates
| Organ Homogenate | % of β-Lapachone Remaining (after 300 min) |
| Liver | 79.43 ± 0.78% |
| Small Intestine | 87.87 ± 3.24% |
| Large Intestine | 89.06 ± 4.99% |
| Data sourced from preclinical studies in rats. scispace.comnih.gov |
Plasma Stability Assessments
In contrast to its instability in organ homogenates, β-lapachone has been shown to be quite stable in plasma. nih.govresearchgate.net Preclinical evaluations demonstrated that no noticeable decrease in the levels of β-lapachone was observed in rat plasma over a 24-hour period. researchgate.net This suggests that the compound does not undergo significant degradation within the systemic circulation, and its clearance is more likely related to metabolism in organs like the liver and intestines rather than instability in the bloodstream. nih.govresearchgate.net
Organ Distribution Studies
While specific, comprehensive organ distribution studies are not extensively detailed, the metabolism studies provide clear evidence of the compound's distribution to key metabolic organs. The significant degradation of β-lapachone in homogenates of the liver, small intestine, and large intestine confirms that the compound is distributed to these tissues following administration. scispace.comnih.gov A sensitive HPLC method was developed to quantify levels of β-lapachone not only in plasma but also in these specific organ homogenates, further supporting its presence in these tissues. scispace.comdovepress.com
Research on Drug Delivery Systems to Enhance Therapeutic Profile
Cyclodextrin Inclusion Complexes
Cyclodextrins (CDs) have been investigated as complexing agents to enhance the solubility and bioavailability of β-lapachone. scispace.com Phase solubility studies have shown that the solubility of β-lapachone increases linearly with increasing concentrations of α-cyclodextrin, β-cyclodextrin, and especially hydroxypropyl-β-cyclodextrin (HPβ-CD). The formation of a 1:1 inclusion complex between β-lapachone and HPβ-CD has been confirmed using techniques like fluorescence and 1H-NMR spectroscopy. scispace.com Complexation with HPβ-CD has been shown to offer a major improvement in the drug's solubility. scispace.com Similarly, studies on β-lapachone and its derivative nor-β-Lapachone with 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) also demonstrated the formation of inclusion complexes that successfully increased drug solubility.
Table 2: Effect of Cyclodextrins on β-Lapachone Solubility
| Cyclodextrin Type | Effect on Solubility | Stoichiometry of Complex |
| α-Cyclodextrin | Linear Increase | Not Specified |
| β-Cyclodextrin | Linear Increase | 1:1 |
| γ-Cyclodextrin | No significant increase | Not Applicable |
| HPβ-CD | Linear Increase (Max solubility at 16.0 mg/ml) | 1:1 |
| 2-HP-β-CD | Increased Solubility | Confirmed Complex Formation |
| Data from phase solubility and spectroscopic studies. |
Liposomal Encapsulation
Liposomal encapsulation is another promising strategy to overcome the challenges associated with β-lapachone's low water solubility and toxicity. dovepress.com Liposomes, which are vesicles composed of phospholipid bilayers, can encapsulate both water-soluble and fat-soluble compounds, enhancing their stability and delivery. dovepress.com Studies have focused on encapsulating β-lapachone into both conventional and stealthy (PEGylated) liposomes. dovepress.com These formulations have been characterized by their particle size, polydispersity index (PDI), and high encapsulation efficiency, often exceeding 95%. dovepress.com For instance, conventional (β-lap_SACL) and stealthy (β-lap_NSL) liposomes have shown encapsulation efficiencies of 97.9% and 98.7%, respectively. dovepress.com Research has also explored the development of site-specific liposomes, such as those coated with ConcanavalinA (ConA), to target the delivery of β-lapachone to specific cells, like human breast cancer cells.
Table 3: Characteristics of β-Lapachone Liposomal Formulations
| Liposome Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| β-lap_SACL (Conventional) | 113.15 ± 1.35 | 0.30 | 97.9 ± 0.9% |
| β-lap_NSL (Stealthy) | 84.2 ± 8.9 | 0.28 | 98.7 ± 0.6% |
| LE39 (containing ENSJ39*) | 31 ± 5.81 | 0.24 | 96.58 ± 0.09% |
| ENSJ39 is a novel synthetic naphthoquinone derivative. dovepress.com |
Polymeric Nanoparticles and Micelles
Polymeric nanoparticles and micelles represent a leading strategy to improve the solubility, stability, and tumor-targeting capabilities of lapachone compounds. These nanocarriers encapsulate the hydrophobic drug within a core, while presenting a hydrophilic shell to the aqueous environment, thereby enhancing systemic circulation and accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
One prominent example involves the use of poly(ethylene glycol)-block-poly(D,L-lactide) (PEG-PLA) to form polymeric micelles for beta-lapachone (B1683895) delivery. nih.govnih.gov Preclinical studies have explored various fabrication methods to optimize drug loading and micelle characteristics. A film sonication method was found to be particularly effective, yielding micelles with high drug loading and optimal size for tumor penetration. nih.govnih.gov In vitro studies demonstrated that these beta-lapachone-loaded micelles retained the NAD(P)H: quinone oxidoreductase 1 (NQO1)-dependent mechanism of action, showing significantly higher toxicity in cancer cells overexpressing the NQO1 enzyme. nih.govnih.gov
Another approach involved developing esterase-activatable prodrugs of beta-lapachone, which were then formulated into PEG-b-PLA micelles. nih.gov This strategy aims to improve drug stability and reduce premature release. These prodrug micelles were prepared using a film hydration method and showed a controlled release of the active beta-lapachone in the presence of esterases. nih.gov
Research has also explored poly(d,l-lactide-co-glycolide) (B1216819) (PLGA) for creating microparticles for the controlled release of nor-beta-lapachone, another analogue. nih.gov These microcapsules, prepared by an emulsification/solvent evaporation method, demonstrated a spherical morphology and an encapsulation efficiency of approximately 19%. nih.gov
| Formulation | Polymer | Method | Particle Size (nm) | Drug Loading (%) | Key Preclinical Finding | Reference(s) |
| Beta-lapachone Micelles | PEG-PLA | Film Sonication | 29.6 ± 1.5 | 4.7 - 6.5 | Retained NQO1-dependent cytotoxicity in vitro; 50% drug release in 18 hours. | nih.govnih.gov |
| Beta-lapachone Prodrug Micelles | PEG-b-PLA | Film Hydration | Not specified | Not specified | Maintained NQO1-dependent cytotoxicity and showed enhanced long-term survival in an orthotopic lung cancer model. | nih.gov |
| Nor-beta-lapachone Microparticles | PLGA | Emulsification/Solvent Evaporation | 1030 ± 460 | ~19% Encapsulation Efficiency | Provided controlled release and improved cytotoxicity against prostate cancer cells compared to the free drug. | nih.gov |
Nanostructured Lipid Carriers
Nanostructured lipid carriers (NLCs) are second-generation lipid nanoparticles that have been investigated for the delivery of lapachone compounds. NLCs are composed of a blend of solid and liquid lipids, creating an imperfect crystal structure that provides more space for drug accommodation and can improve drug loading and stability compared to older solid lipid nanoparticles (SLN).
In a preclinical study, NLCs were developed to co-deliver beta-lapachone and doxorubicin (B1662922) (DOX) to overcome multidrug resistance in breast cancer. benthamscience.combohrium.com The rationale was that beta-lapachone, through its NQO1-mediated generation of reactive oxygen species (ROS), could enhance the intracellular accumulation of DOX. The NLCs were prepared using a melted ultrasonic dispersion method. benthamscience.com The resulting dual-drug loaded NLCs were nanosized and exhibited good stability. In vitro experiments on multidrug-resistant breast cancer cells (MCF-7/ADR) showed that the co-delivery system significantly increased the retention of DOX within the cells. benthamscience.com In vivo studies using a tumor-bearing mouse model confirmed the enhanced anti-cancer efficacy of the dual-loaded NLCs compared to NLCs delivering only a single drug. benthamscience.com
| Formulation | Lipid Components | Active Compounds | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (Lapa / DOX) | Key Preclinical Finding | Reference(s) |
| Dual-Drug NLCs | Compritol® 888 ATO, oleic acid, glycerin monostearate, S100, PEG-SA | Beta-lapachone, Doxorubicin | ~150 (not specified directly) | -23.45 | 6.4% / 5.1% | Overcame multidrug resistance in breast cancer models by increasing intracellular doxorubicin retention. | benthamscience.combohrium.com |
Polymer Implants for Localized Delivery
For solid tumors, localized delivery via polymer implants offers a strategy to achieve high intratumoral drug concentrations while minimizing systemic exposure and toxicity. This approach is particularly suitable for cancers such as prostate cancer, where direct implantation is feasible.
A preclinical study focused on developing implantable millirods made from poly(D,L-lactide-co-glycolide) (PLGA) for the direct intratumoral delivery of beta-lapachone. nih.govnih.gov To achieve a desired release profile with an initial burst followed by sustained release, the formulation included both free beta-lapachone and a beta-lapachone/hydroxypropyl-β-cyclodextrin (HPβ-CD) inclusion complex within the PLGA matrix. nih.gov The release kinetics were studied both in vitro and in vivo in PC-3 prostate tumor xenografts in mice. The in vivo results showed a burst release of approximately 0.5 mg of the drug within the first 12 hours, followed by a sustained release. nih.gov This localized delivery resulted in significant tumor growth inhibition and nearly doubled the survival time of the tumor-bearing mice compared to control groups, without observable systemic toxicity. nih.gov
| Formulation | Polymer / Excipient | Delivery Method | Release Profile | Key Preclinical Finding | Reference(s) |
| Beta-lapachone Millirods | PLGA, HPβ-CD | Intratumoral Implantation | Biphasic: Initial burst release (~0.5 mg in 12h) followed by sustained release (~0.4 mg/kg/day). | Significant inhibition of prostate tumor growth and prolonged survival in xenograft models with minimal systemic toxicity. | nih.govnih.gov |
Bioadhesive Polymers (e.g., Chitosan)
Bioadhesive polymers, such as chitosan (B1678972), are investigated to prolong the residence time of formulations at specific sites of administration, such as the gastrointestinal tract, potentially increasing drug absorption and efficacy. Chitosan is a natural, biocompatible, and biodegradable polysaccharide with well-documented mucoadhesive properties. nih.govwjbphs.com
While specific formulations of this compound with chitosan for bioadhesion are not extensively detailed in the reviewed literature, the association of beta-lapachone with chitosan has been studied to reduce its toxicity. nih.gov One study evaluated the acute toxicity of beta-lapachone when associated with chitosan. The rationale is that chitosan, with its hepatoprotective and antioxidant properties, could act as a cytoprotective adjuvant. nih.gov This association suggests a potential strategy for developing safer oral formulations where the bioadhesive nature of chitosan could be exploited for sustained release and improved bioavailability. nih.gov The positive charge of chitosan allows it to interact with the negatively charged sialic acid residues in mucus, leading to adhesion and prolonged contact time. wjbphs.com
Strategies for Overcoming Low Aqueous Solubility and Bioavailability in Preclinical Models
The poor water solubility of this compound and its analogues is a primary barrier to their clinical development. researchgate.netnih.gov Consequently, a variety of formulation strategies have been investigated in preclinical settings to address this limitation. These approaches aim to enhance solubility, improve dissolution rates, and ultimately increase oral bioavailability.
Nanocarrier Systems: As detailed in the sections above, encapsulating the compounds in nanocarriers is a major strategy. Polymeric micelles, nih.govnih.gov polymeric nanoparticles, nih.gov and nanostructured lipid carriers benthamscience.com all serve to solubilize the hydrophobic drug in an aqueous medium, protect it from degradation, and facilitate its transport to the target site.
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, like beta-lapachone, to form inclusion complexes. nih.govnih.gov This complexation significantly increases the aqueous solubility of the guest molecule. Studies have shown that complexation with 2-Hydroxypropyl-beta-cyclodextrin (HPβ-CD) can increase the solubility of beta-lapachone by up to 400-fold, achieving a maximum solubility of 16.0 mg/mL. nih.gov This approach has been shown to greatly improve both solubility and bioavailability in preclinical models. nih.govnih.gov
Solid Dispersions: Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state. Amorphous solid dispersions (ASDs) and crystalline solid dispersions (CSDs) have been explored for beta-lapachone. An ASD was prepared with HPMC-AS and a CSD with Poloxamer 188. While both improved dissolution in vitro, the CSD, which involves reducing the drug's crystal size to the nano-scale within the carrier, demonstrated significantly higher oral bioavailability (~32%) in dogs compared to the ASD (~1%) and a cocrystal formulation (~5%). This suggests that for rapidly crystallizing compounds like beta-lapachone, technologies that reduce particle size may be more advantageous than those that create a transient supersaturated state.
Cocrystals: A cocrystal is a multi-component crystal in which the drug and a coformer are held together by non-covalent bonds. A cocrystal of beta-lapachone with resorcinol (B1680541) was developed and showed a higher solubility and faster dissolution rate than the pure drug. However, it tended to convert back to the less soluble parent drug crystal form in solution, which limited its in vivo bioavailability enhancement in preclinical dog studies.
| Strategy | Formulation Example | Mechanism of Enhancement | Key Preclinical Outcome | Reference(s) |
| Cyclodextrin Complexation | Beta-lapachone with HPβ-CD | Formation of a water-soluble inclusion complex. | ~400-fold increase in aqueous solubility; improved bioavailability. | nih.govnih.gov |
| Crystalline Solid Dispersion (CSD) | Beta-lapachone with Poloxamer 188 | Drug particle size reduction to the nano-scale within a hydrophilic carrier. | Achieved ~32% oral bioavailability in dogs, superior to other tested methods. | |
| Amorphous Solid Dispersion (ASD) | Beta-lapachone with HPMC-AS | Drug is amorphously dispersed in a polymer matrix, creating a supersaturated state upon dissolution. | Showed poor in vivo bioavailability (~1% in dogs) due to rapid crystallization. | |
| Cocrystal Formation | Beta-lapachone with Resorcinol | Forms a new crystalline solid with altered physicochemical properties. | Improved solubility and dissolution but converted rapidly in solution, limiting bioavailability (~5% in dogs). |
Structure Activity Relationships Sar and Molecular Design
Correlating Structural Modifications with Biological Potency
The biological potency of 3-Hydroxy-beta-lapachone and its analogues is intrinsically linked to their chemical structure. The ortho-naphthoquinone core is a crucial pharmacophore, and modifications to this ring system, as well as the pyran ring, can significantly impact activity. The presence of the hydroxyl group at the C3 position is a key feature of this specific compound, influencing its electronic properties and potential for hydrogen bonding, which can affect interactions with biological targets.
Studies on related compounds, such as lapachol (B1674495) and β-lapachone, have provided a foundational understanding of the SAR of this class of molecules. For instance, the quinone moiety is essential for the redox cycling mechanism that is often implicated in their anticancer effects. Structural modifications that alter the redox potential of the quinone can therefore directly modulate biological activity. Furthermore, the planarity and aromaticity of the naphthoquinone system are important for intercalation with DNA and interaction with enzymes like topoisomerases.
Impact of Substituents at Specific Positions (e.g., C3, C8, C9) on Activity
The introduction of various substituents at specific positions on the this compound scaffold has been a key strategy in developing more effective derivatives.
C3 Position: The C3 position, bearing a hydroxyl group in the parent compound, is a prime site for modification. As will be discussed in more detail in the following section, replacing or derivatizing this hydroxyl group can lead to significant changes in biological activity.
C8 and C9 Positions: Modifications on the benzene (B151609) ring, specifically at the C8 and C9 positions, have also been explored. The introduction of electron-donating or electron-withdrawing groups at these positions can influence the electronic properties of the entire molecule, thereby affecting its interaction with biological targets and its redox potential. For instance, in studies on β-lapachone, the introduction of hydroxyl or methoxyl groups on the benzene ring has been shown to enhance antiproliferative activity. nih.gov 7-hydroxy-β-lapachone was identified as a lead compound with enhanced activity over the parent β-lapachone. nih.gov
SAR Studies of 3-Substituted Derivatives
A significant body of research has focused on the synthesis and evaluation of 3-substituted derivatives of nor-beta-lapachone, a closely related analogue of this compound that lacks the gem-dimethyl group at the C2 position. These studies provide valuable insights into the SAR of substitutions at the C3 position.
Several 3-arylamino and 3-alkoxy-nor-beta-lapachone derivatives have been synthesized and found to be highly potent against a panel of human cancer cell lines, with IC50 values often below 2 µM. nih.gov The arylamino para-nitro and the 2,4-dimethoxy substituted naphthoquinones demonstrated the most promising cytotoxicity profiles. nih.gov In contrast, the ortho-nitro and the 2,4-dimethoxy substituted derivatives were found to be more selective than the standard chemotherapeutic agent doxorubicin (B1662922). nih.gov
The following table summarizes the cytotoxic activity of a selection of 3-substituted nor-beta-lapachone derivatives against various cancer cell lines.
Data sourced from studies on nor-beta-lapachone derivatives, which are structurally similar to this compound. nih.gov
These findings underscore the significant impact of the substituent at the C3 position on the cytotoxic activity of this class of compounds. The electronic nature and steric bulk of the substituent appear to play a crucial role in determining both potency and selectivity.
Designing Analogues with Enhanced Selectivity or Efficacy
A primary goal of SAR studies is to guide the rational design of new analogues with improved therapeutic properties. Several strategies have been employed to enhance the selectivity and efficacy of this compound and related compounds.
One promising approach is the development of prodrugs. For β-lapachone, mono(arylimino) derivatives have been created that are relatively non-toxic and are not substrates for the enzyme NQO1. nih.gov These prodrugs undergo hydrolysis in solution to release the active β-lapachone. nih.gov This conversion can be designed to occur preferentially in the acidic microenvironment of tumors, thereby reducing systemic toxicity and enhancing tumor-selective cell killing. nih.gov
Another strategy involves the synthesis of derivatives with novel functionalities to improve their biological activity profile. For example, thiosemicarbazone derivatives of β-lapachone have been synthesized and have demonstrated potent cytotoxic effects against leukemia cells, with some analogues showing greater selectivity for cancer cells over normal cells compared to the parent compound. researchgate.netnih.gov This highlights the potential for chemical modification to not only enhance potency but also to improve the therapeutic window.
Furthermore, the development of diester derivatives of β-lapachone has been explored to create prodrugs that can be formulated into high drug-loading micelles. nih.gov These prodrugs are efficiently converted to the active drug in the presence of esterases, leading to NQO1-dependent cancer cell death. nih.gov Such advanced drug delivery strategies, guided by an understanding of SAR, hold significant promise for the clinical translation of this compound and its analogues.
Advanced Research Methodologies and Computational Studies
Molecular Docking Investigations for Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This method is instrumental in identifying potential protein targets for 3-Hydroxy-beta-lapachone and elucidating the specific interactions that govern its binding affinity.
Studies have employed molecular docking to investigate the binding of this compound and its analogs to various biological targets. For instance, docking simulations have been used to understand the interaction with enzymes crucial for the survival of parasites like Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov These studies have identified key amino acid residues within the active sites of enzymes like cruzipain and rhodesain that are fundamental to the binding of naphthoquinone derivatives. nih.gov
In the context of cancer research, molecular docking has been utilized to explore the binding of β-lapachone derivatives to targets such as human liver carboxylesterases (hCEs). nih.gov These investigations have revealed that the orientation of the hydroxyl and carbonyl groups is critical for inhibitory activity. nih.gov Furthermore, docking studies have been pivotal in the design of MALT1 inhibitors, where simulations suggested the potential for covalent bond formation between β-lapachone derivatives and the Cys464 residue of the MALT1 protein. ibs.re.kr This hypothesis was subsequently supported by experimental data. ibs.re.kr
The insights gained from molecular docking not only help in understanding the mechanism of action but also guide the rational design of new derivatives with enhanced potency and selectivity. sci-hub.seacs.org
| Target Protein | Investigated Compound(s) | Key Findings |
| Human Liver Carboxylesterase 1 (hCE1) | β-lapachone and derivatives | The orientation of hydroxyl/carbonyl groups is crucial for inhibition. nih.gov |
| Cruzipain and Rhodesain | Naphthoquinone derivatives | Identified key amino acid residues for binding in the active site. nih.gov |
| MALT1 Paracaspase | β-lapachone and derivatives | Suggested covalent bond formation with Cys464, leading to irreversible inhibition. ibs.re.kr |
| Topoisomerase I and II | β-lapachone | β-lapachone binds to free topoisomerase I, differing from camptothecin's mechanism. sci-hub.sewikipedia.org |
| Leishmania spp. Enzymes (e.g., Lanosterol C-14 demethylase) | β-lapachone and other naphthoquinones | Showed favorable binding energies, suggesting potential action on lipid biosynthesis. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are developed by finding a statistical correlation between calculated molecular descriptors (physicochemical properties or theoretical parameters) and the observed biological activity of a set of compounds. wikipedia.orgresearchgate.net
For this compound and its analogs, QSAR studies have been instrumental in predicting their activity against various diseases. For example, QSAR models have been developed to predict the anti-trypanosomal and anti-leishmanial activities of 1,4-naphthoquinone (B94277) derivatives. nih.gov These models utilize various molecular descriptors, such as those related to molecular symmetry (IC3) and the presence of secondary and tertiary carbons (MDEC-23), to predict the biological activity. nih.gov A lower molecular symmetry and the presence of specific carbon atoms were found to enhance the predicted anti-leishmanial activity. nih.gov
QSAR studies have also been applied to predict the antiproliferative activities of naphthoquinone derivatives against human cancer cell lines. researchgate.net By establishing a relationship between the chemical structure and cytotoxic activity, these models can guide the synthesis of new compounds with potentially greater anticancer efficacy. researchgate.netnih.gov The development of reliable QSAR models relies on the careful selection of molecular descriptors and robust statistical validation to ensure their predictive power. wikipedia.orgresearchgate.net
| Descriptor | Description | Relevance in QSAR Models |
| IC3 | Three-order neighborhood symmetry | Molecules with lower symmetry are predicted to have better activity. nih.gov |
| MDEC-23 | Information on the edge of molecular distance among secondary and tertiary carbons | The presence and value of this descriptor enhance predicted anti-leishmaniasis activity. nih.gov |
| Electronic Parameters | Calculated using quantum chemical methods | Used to develop QSAR models for predicting anti-tuberculosis activity of xanthone (B1684191) derivatives. nih.gov |
| 2D Molecular Descriptors | Conformation-independent descriptors | Utilized in k-nearest neighbors (kNN) QSAR methods for analyzing various datasets. researchgate.net |
In Silico Screening for Novel Analogs
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. ijbiotech.com This methodology has been effectively applied to the discovery of novel analogs of this compound.
By utilizing the known structure of a target protein, researchers can virtually screen vast compound libraries to find molecules with complementary shapes and chemical properties to the binding site. sci-hub.se This approach was successfully used to design "L-shaped" molecules based on a furan-fused scaffold to fully occupy the "L-shaped" binding pocket of NQO1, an enzyme that metabolizes β-lapachone. sci-hub.se This led to the development of derivatives with significantly faster NQO1 reduction rates compared to the parent compound. sci-hub.se
Furthermore, in silico screening can be used to identify compounds with potential activity against specific diseases. For instance, an extensive in silico study of 1,4-naphthoquinone derivatives was conducted to identify potential anti-chagas and anti-leishmanial candidates. nih.gov This involved evaluating a large number of compounds against key macromolecular targets essential for the survival of the parasites. nih.gov This computational approach allows for the rapid and cost-effective prioritization of compounds for further experimental testing, accelerating the drug discovery process.
Future Research Directions and Translational Perspectives
Elucidation of Unexplored Mechanisms of Action
While the primary mechanism of 3-Hydroxy-beta-lapachone and its parent compound, beta-lapachone (B1683895), is centered on NAD(P)H:quinone oxidoreductase 1 (NQO1)-dependent futile redox cycling and subsequent PARP1 hyperactivation, there is growing evidence suggesting the involvement of other cellular pathways. frontiersin.org Future research should aim to unravel these unexplored mechanisms to provide a more comprehensive understanding of its anticancer effects.
Recent studies have indicated that the combination of beta-lapachone with hydroxytyrosol (B1673988) induces endoplasmic reticulum stress and apoptosis through the unfolded protein response, suggesting that its anticancer activity may not be solely dependent on NQO1 levels and reactive oxygen species (ROS) generation. nih.gov Furthermore, some investigations propose that beta-lapachone can modulate the Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival. nih.gov The inactivation of this pathway has been linked to the suppression of epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. nih.gov
Additionally, the compound's effects on mitochondrial function warrant deeper investigation. While it is established that NQO1-mediated redox cycling depletes NAD+ and ATP, leading to energy collapse, the direct or indirect effects on mitochondrial bioenergetics and dynamics are not fully characterized. frontiersin.orgnih.gov Research into mitochondrial-targeted analogs of beta-lapachone has shown enhanced efficacy, suggesting that focusing on this organelle could be a promising therapeutic strategy. researchgate.net
Further research could also explore the interplay between this compound and other cellular processes such as autophagy, cellular senescence, and immunogenic cell death. Understanding these alternative mechanisms will be crucial for identifying new therapeutic combinations and overcoming potential resistance.
Development of Advanced Drug Delivery Systems for Improved Pharmacological Profile
A significant hurdle in the clinical translation of this compound and its parent compound is their poor aqueous solubility and unfavorable pharmacokinetic properties. researchgate.net To address these limitations, the development of advanced drug delivery systems is a critical area of future research.
Various nanocarrier systems have been explored to enhance the delivery and efficacy of beta-lapachone. These include:
Polymeric Micelles: Formulations using amphiphilic block copolymers like poly(ethylene glycol)-block-poly(D,L-lactide) (PEG-PLA) have been developed to encapsulate beta-lapachone, improving its solubility and providing a controlled release profile. researchgate.net
Nanostructured Lipid Carriers (NLCs): Co-delivery of beta-lapachone with other chemotherapeutic agents, such as doxorubicin (B1662922), in NLCs has shown promise in overcoming multidrug resistance in preclinical models. nih.gov
Albumin-based Nanoparticles: Beta-lapachone-loaded albumin nanocarriers have demonstrated enhanced anticancer efficacy and reduced adverse effects compared to cyclodextrin-based formulations. researchgate.net
Hybrid Protein Nanocarriers: Innovative systems combining different proteins, such as albumin and ferritin, are being designed for targeted delivery and to enhance anticancer immunotherapy. researchgate.net
These nanoformulations aim to improve tumor targeting, enhance cellular uptake, and control the release of the drug, thereby maximizing its therapeutic effect while minimizing systemic toxicity. researchgate.netnih.gov Future research should focus on optimizing these delivery systems for clinical application, including scaling up production and conducting thorough preclinical safety and efficacy studies.
Discovery of Novel Derivatives with Enhanced Therapeutic Indices
The synthesis and evaluation of novel derivatives of this compound and beta-lapachone represent a promising avenue for improving their therapeutic index. The goal is to create analogs with enhanced potency, selectivity, and pharmacological properties. conicet.gov.ar
Strategies for developing new derivatives include modifications at various positions of the naphthoquinone scaffold: nih.gov
A- and C-ring modifications: Alterations to the aromatic rings can influence the compound's electronic properties and interactions with target enzymes.
Redox center modifications: Changes to the quinone moiety can affect the efficiency of NQO1-mediated redox cycling.
Modifications at the pyran ring: Substitutions at the 2-position of the pyran ring have been explored to enhance biological activity. nih.gov
Several studies have reported the synthesis of derivatives with improved antiproliferative activity. For example, 7-hydroxy-beta-lapachone has been identified as a lead compound with enhanced activity compared to the parent drug. conicet.gov.arnih.gov Similarly, 3-arylamino and 3-alkoxy-nor-beta-lapachone derivatives have shown high potency against various cancer cell lines. nih.gov
Structure-activity relationship (SAR) studies are crucial in this endeavor, helping to identify the key structural features responsible for biological activity and to guide the design of more effective and less toxic analogs. unicamp.brresearchgate.net The development of thiosemicarbazone derivatives of beta-lapachone, for instance, has led to compounds with enhanced selectivity and efficacy in leukemia cells. mdpi.com
| Derivative | Modification | Key Finding |
| 7-hydroxy-beta-lapachone | Hydroxyl group on the benzene (B151609) ring | Enhanced antiproliferative activity compared to beta-lapachone. conicet.gov.arnih.gov |
| 2-methyl-2-phenyl derivative | Substitution at the 2-position of the pyran ring | Potency comparable to the parent compound in a leukemia model. nih.gov |
| 3-arylamino-nor-beta-lapachone | Arylamino group at the 3-position | High potency against multiple cancer cell lines. nih.gov |
| 3-alkoxy-nor-beta-lapachone | Alkoxy group at the 3-position | High potency against multiple cancer cell lines. nih.gov |
| Thiosemicarbazone derivatives | Thiosemicarbazone moiety | Enhanced selectivity and anticancer efficacy in leukemia cells. mdpi.com |
Preclinical Strategies for Overcoming Drug Resistance
While this compound holds promise for treating NQO1-positive cancers, the development of drug resistance remains a significant challenge. Future preclinical research must focus on identifying the mechanisms of resistance and developing strategies to overcome them.
One of the primary mechanisms of resistance to beta-lapachone is the aberrant activation of the NRF2 antioxidant pathway. biorxiv.org NRF2 activation leads to the enhanced detoxification of ROS, which are essential for the cytotoxic effects of the drug. biorxiv.org Therefore, strategies to inhibit NRF2 or its downstream targets could potentially reverse this resistance. For example, the inhibition of the thioredoxin-dependent system and superoxide (B77818) dismutase 1 has been shown to increase sensitivity to beta-lapachone treatment. biorxiv.org
Another approach to overcoming resistance is the use of drug combinations. Co-delivering beta-lapachone with other agents can create synergistic effects that bypass resistance mechanisms. For instance, the co-delivery of beta-lapachone and doxorubicin in nanocarriers has been proposed as a strategy to overcome multidrug resistance in breast cancer. nih.gov
Furthermore, understanding the role of other cellular pathways in conferring resistance is crucial. For example, the epithelial-to-mesenchymal transition (EMT) has been linked to drug resistance. mdpi.com Beta-lapachone has been shown to suppress EMT progression, suggesting its potential to overcome this form of resistance. nih.gov
Future research should also investigate the genetic and epigenetic alterations that contribute to resistance. This knowledge will be invaluable for developing personalized therapeutic strategies for patients who have developed resistance to this compound.
Exploration of Combination Therapies in Preclinical Settings
The exploration of combination therapies involving this compound is a key area for future preclinical research. The goal is to identify synergistic interactions that enhance anticancer efficacy while minimizing toxicity. nih.govnih.govnih.govnih.gov
Several promising combination strategies have been investigated:
With conventional chemotherapy: Combining beta-lapachone with standard chemotherapeutic agents like gemcitabine (B846) has shown potential for enhanced lethality in cancer cells. nih.gov The co-delivery of beta-lapachone and doxorubicin has also demonstrated synergistic effects. nih.gov
With radiation therapy: Beta-lapachone can act as a radiosensitizer, enhancing the tumor-killing effects of ionizing radiation. nih.gov This combination allows for the use of lower doses of both the drug and radiation, potentially reducing side effects. The blockade of MTHFD2 has been shown to further potentiate the cytotoxicity of beta-lapachone with radiation. nih.gov
With targeted therapies: Combining beta-lapachone with inhibitors of specific cellular pathways, such as PARP inhibitors, may further enhance the synergistic effects seen with radiation. nih.gov
With photodynamic therapy (PDT): PDT can up-regulate the expression of NQO1, thereby increasing the sensitivity of cancer cells to beta-lapachone and leading to a synergistic inhibitory effect. nih.gov
With metabolic inhibitors: The combination of beta-lapachone with aminooxyacetic acid, a malate-aspartate shuttle inhibitor, has been shown to synergistically enhance metabolic perturbation in breast cancer cells. nih.goviu.edu
With natural compounds: The combination of beta-lapachone and hydroxytyrosol has demonstrated anti-proliferative, pro-apoptotic, and cell cycle arrest effects in triple-negative breast cancer cells, including those resistant to docetaxel. nih.govresearchgate.net
| Combination Agent | Rationale | Observed Effect |
| Ionizing Radiation | Radiosensitization | Enhanced tumor-selective killing. nih.gov |
| Doxorubicin | Overcoming multidrug resistance | Higher therapeutic efficacy in breast cancer models. nih.gov |
| Photodynamic Therapy | Upregulation of NQO1 | Synergistic cell killing. nih.gov |
| Aminooxyacetic Acid | Metabolic perturbation | Synergistic downregulation of central metabolism. nih.goviu.edu |
| Hydroxytyrosol | Synergistic anticancer activity | Anti-proliferative and pro-apoptotic effects in triple-negative breast cancer. nih.govresearchgate.net |
Identification of Specific Biomarkers for Preclinical Response
To facilitate the clinical translation of this compound and to select patients who are most likely to benefit from this therapy, the identification of specific predictive biomarkers is essential.
The primary biomarker for response to beta-lapachone is the expression level of NQO1. nih.govnih.gov High NQO1 expression is a prerequisite for the bioactivation of the drug and its subsequent cytotoxic effects. nih.gov However, NQO1 expression alone may not be sufficient to predict response, as other factors can influence sensitivity.
The ratio of NQO1 to catalase has been proposed as a more refined biomarker. nih.gov Catalase is an enzyme that detoxifies the hydrogen peroxide generated by beta-lapachone's redox cycling. Therefore, a high NQO1:catalase ratio may indicate a greater susceptibility to the drug. nih.gov
Mutations in the NRF2/KEAP1 pathway could also serve as predictive biomarkers. biorxiv.org As aberrant NRF2 activation leads to resistance, the mutational status of these genes may help to identify patients who are less likely to respond to beta-lapachone monotherapy. biorxiv.org
Future research should focus on validating these biomarkers in a wider range of preclinical models and on identifying novel biomarkers. This could involve transcriptomic, proteomic, and metabolomic profiling of sensitive and resistant cell lines to identify molecular signatures associated with response. For example, changes in the flux of NAD+-sensitive pathways, such as glycolysis, could potentially serve as dynamic biomarkers to monitor treatment response in vivo. nih.gov The development of companion diagnostics to assess these biomarkers will be crucial for the successful implementation of personalized medicine approaches with this compound.
Q & A
Basic: What analytical methods are recommended for quantifying 3-Hydroxy-beta-lapachone in biological matrices?
Methodological Answer:
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a validated method for quantifying this compound in human plasma. Glen et al. (1997) optimized this approach using a C18 column, isocratic elution (methanol:water, 70:30), and detection at 254 nm, achieving a lower limit of quantification (LLOQ) of 0.1 µM. For structural confirmation, LC-ESI-QTOF mass spectrometry (MS) is critical. MassBank data (MSBNK-Fiocruz-FIO00301) report [M+H]+ at m/z 285.0764 and MS2 fragments (e.g., m/z 257.0812, 229.0863), enabling differentiation from metabolites or degradation products .
Advanced: How can the solubility and bioavailability of this compound be optimized for in vivo applications?
Methodological Answer:
Cyclodextrin (CD) complexation and polymeric micelles are two strategies. Hydroxypropyl-beta-cyclodextrin (HPβ-CD) enhances aqueous solubility by forming inclusion complexes, but accelerates drug release (79.6% release in 2 days). In contrast, α-CD or γ-CD complexes with poly(D,L-lactide-co-glycolide) (PLGA) millirods enable sustained release (e.g., 8.8% over 22 days). For systemic delivery, micellar nanotherapeutics (~30 nm size) composed of PEG-PCL copolymers prolong circulation (t1/2 ≈28 hours) and target tumors via the enhanced permeability and retention (EPR) effect .
Basic: What is the role of NQO1 in this compound's mechanism of action?
Methodological Answer:
NAD(P)H:quinone oxidoreductase 1 (NQO1) bioactivates this compound via a futile redox cycle, generating reactive oxygen species (ROS) and causing DNA damage. NQO1-expressing cells (e.g., DU-145 prostate cancer) show atypical PARP1 hyperactivation and caspase-independent apoptosis. Dicoumarol (NQO1 inhibitor) or siRNA knockdown reduces cytotoxicity by 60–80%, confirming NQO1 as a critical determinant .
Advanced: How should researchers address contradictions in cytotoxicity data across cancer cell lines?
Methodological Answer:
Discrepancies often arise from variable NQO1 expression. For example:
- High NQO1 : MDA-MB-435 (melanoma) and A549 (lung) cells show IC50 <2 µM.
- Low NQO1 : LNCaP (prostate) requires 25 µM for apoptosis.
Validate NQO1 activity via immunoblotting or enzymatic assays. Use isogenic cell lines (e.g., NQO1-transfected LNCaP) to isolate NQO1 effects. Pair with dicoumarol controls to confirm on-target activity .
Basic: What structural modifications enhance this compound's anticancer efficacy?
Methodological Answer:
3-arylamino and 3-alkoxy derivatives improve potency and selectivity. Para-nitro-substituted arylamino derivatives show IC50 values <1 µM in SF295 (CNS) and HCT8 (colon) cells. 2,4-Dimethoxy substitutions increase selectivity indices (>10-fold vs. doxorubicin). Synthesize derivatives via nucleophilic substitution (e.g., SNAr reactions) and characterize cytotoxicity using MTT or clonogenic assays .
Advanced: What preclinical models best evaluate this compound's antitumor efficacy?
Methodological Answer:
- Subcutaneous xenografts : A549 (NSCLC) or Lewis lung carcinoma models assess tumor growth delay and survival. Micellar formulations increase intratumoral drug accumulation by 3–5× vs. free drug.
- Orthotopic pancreatic models : NQO1-overexpressing tumors respond to intratumoral β-lapachone, achieving 50–70% growth inhibition. Combine with γ-radiation to exploit NHEJ repair deficiencies .
Basic: How is this compound's stability validated in experimental conditions?
Methodological Answer:
Stability studies should include:
- Thermal stability : DSC analysis (e.g., PLGA compatibility, Tg shifts).
- Photodegradation : UV-Vis spectroscopy under light exposure.
- Plasma stability : Incubate in human plasma (37°C, 24 hours) and quantify via HPLC. Mass spectrometry detects oxidation products (e.g., quinone adducts) .
Advanced: What combination therapies amplify this compound's efficacy?
Methodological Answer:
- PARP inhibitors : Synergize with β-lapachone-induced PARP1 hyperactivation.
- Radiation : NHEJ inhibition (e.g., DNA-PKcs inhibitors) increases lethality in NQO1+ tumors.
- Nano-chemotherapy : Co-deliver with paclitaxel in micelles to target multiple pathways .
Basic: What biomarkers indicate this compound-induced apoptosis?
Methodological Answer:
- PARP1 cleavage : Atypical 60-kDa fragment (vs. 89-kDa in caspase-dependent apoptosis).
- γ-H2AX foci : Quantify DNA damage via immunofluorescence.
- ROS detection : Use DCFH-DA probes or EPR spectroscopy .
Advanced: How do researchers mitigate off-target effects in in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
